YJ1206
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H52FN11O5 |
|---|---|
Poids moléculaire |
894.0 g/mol |
Nom IUPAC |
3-benzyl-1-[6-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]piperazin-1-yl]-3-pyridinyl]-1-[4-(quinazolin-2-ylamino)cyclohexyl]urea |
InChI |
InChI=1S/C49H52FN11O5/c50-39-26-37-38(47(65)61(46(37)64)41-15-17-44(62)56-45(41)63)27-42(39)58-20-18-34(19-21-58)57-22-24-59(25-23-57)43-16-14-36(30-51-43)60(49(66)53-28-31-6-2-1-3-7-31)35-12-10-33(11-13-35)54-48-52-29-32-8-4-5-9-40(32)55-48/h1-9,14,16,26-27,29-30,33-35,41H,10-13,15,17-25,28H2,(H,53,66)(H,52,54,55)(H,56,62,63) |
Clé InChI |
SEWFPOHTHJEBQK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
YJ1206: A Technical Guide to its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action of YJ1206, a novel, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), in the context of prostate cancer. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound, with a focus on its synergistic effects when combined with AKT pathway inhibitors.
Core Mechanism of Action
This compound is engineered to selectively induce the degradation of CDK12 and CDK13, two closely related kinases that play a pivotal role in regulating gene transcription.[1][2] The primary mechanism of this compound involves the inhibition of serine 2 phosphorylation on the C-terminal domain of RNA Polymerase II (RNAPII).[2] This event disrupts transcriptional elongation, leading to a gene-length-dependent downregulation of gene expression.[2][3] Consequently, the expression of genes involved in the DNA Damage Response (DDR) is significantly reduced, leading to an accumulation of DNA damage within cancer cells.[2][3] This cascade of events ultimately triggers cell-cycle arrest and apoptosis, inhibiting the proliferation of prostate cancer cells.[2][3]
A crucial secondary effect of CDK12/13 degradation by this compound is the activation of the AKT signaling pathway, a key survival pathway often upregulated in advanced prostate cancer.[1][2] This compensatory activation of AKT presents a therapeutic vulnerability, creating a synthetic lethal interaction when this compound is co-administered with an AKT inhibitor.[1][2]
Data Presentation
In Vitro Efficacy
| Cell Line | IC50 (nM) | Assay Type | Reference |
| VCaP | 12.55 | Cell Viability Assay | [4] |
In Vivo Efficacy
| Xenograft Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| VCaP-CRPC | This compound | 100 mg/kg, p.o., 3x/week | Significant tumor growth suppression | [4] |
| VCaP-CRPC | This compound + Uprosertib | This compound: 100 mg/kg, p.o., 3x/week; Uprosertib: Not specified | Enhanced tumor regression compared to single agents | [2] |
| PC310 PDX | This compound | 100 mg/kg, p.o., 3x/week | 100% Progressive Disease | [2] |
| PC310 PDX | This compound + Uprosertib | This compound: 100 mg/kg, p.o., 3x/week; Uprosertib: Not specified | 50% Progressive Disease, 50% Stable Disease | [2] |
Note: p.o. - orally; CRPC - Castration-Resistant Prostate Cancer; PDX - Patient-Derived Xenograft.
Experimental Protocols
Cell Viability Assay
This protocol is a standard procedure for assessing the effect of this compound on the viability of prostate cancer cell lines.
-
Cell Seeding: Plate prostate cancer cells (e.g., VCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-500 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader to determine the relative number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting
This protocol outlines the procedure for analyzing protein expression levels in prostate cancer cells treated with this compound.
-
Cell Lysis: Treat prostate cancer cells with this compound for the desired time points (e.g., 4-15 hours).[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12, CDK13, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in mouse models of prostate cancer.
-
Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer this compound (e.g., 100 mg/kg, orally, 3 times per week), an AKT inhibitor, the combination of both, or a vehicle control.[4]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Immunohistochemistry (IHC)
This protocol provides a standard method for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft studies.
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Analyze the stained sections under a microscope to assess protein expression and localization.
Signaling Pathways and Visualizations
This compound Mechanism of Action
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
The PROTAC YJ1206: A Technical Guide to its Mechanism and Effect on CDK12 and CDK13 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YJ1206, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for cited studies, and visualizes the core concepts through diagrams.
Core Concept: this compound-Mediated Degradation of CDK12 and CDK13
This compound is a heterobifunctional molecule designed to selectively induce the degradation of CDK12 and CDK13, two crucial kinases involved in the regulation of transcription and DNA damage response (DDR).[1][2] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal machinery. It is composed of three key components: a ligand that binds to CDK12/13, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[3][4][5]
The primary mechanism of action involves the formation of a ternary complex between this compound, the target proteins (CDK12/13), and the VHL E3 ligase.[6] This proximity, induced by this compound, leads to the polyubiquitination of CDK12 and CDK13 by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged kinases.[6] This event-driven catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK12/13 molecules.
The degradation of CDK12 and CDK13 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to defects in transcriptional elongation, particularly of long genes often involved in the DNA damage response.[2][7] This results in an accumulation of DNA damage, cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | VCaP | 12.55 nM | [3][4][5][8][9] |
Table 1: In Vitro Potency of this compound.
| Parameter | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| Tumor Growth Inhibition | VCaP-CRPC Xenograft | 100 mg/kg (oral) | 3 times per week | Significant tumor suppression | [9] |
| Tumor Growth Inhibition | WA74 PDX | Not Specified | Not Specified | Promotes tumor regression | [3][4][5] |
| Tumor Growth Inhibition | PC310 PDX | 100 mg/kg (oral) | 3 times per week for up to 21 days | Significant tumor suppression | [9] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound. For precise replication, consulting the supplementary materials of the cited primary literature is recommended.
Cell Culture and Treatment
Prostate cancer cell lines, such as VCaP and 22Rv1, were cultured in appropriate media supplemented with fetal bovine serum.[9] For degradation studies, cells were treated with this compound at concentrations ranging from 0 to 500 nM for various time points, typically between 4 to 15 hours.[9]
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of CDK12 and CDK13 upon this compound treatment.
Protocol:
-
Cell Lysis: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for CDK12, CDK13, and a loading control (e.g., tubulin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Note: Specific antibody details (e.g., catalog numbers, dilutions) are crucial for reproducibility and should be obtained from the original research articles.
Quantitative Proteomics (Mass Spectrometry)
Objective: To globally assess the selectivity of this compound-induced protein degradation.
Protocol:
-
Sample Preparation: 22Rv1 cells were treated with this compound (e.g., 500 nM for 8 hours) or DMSO as a control.[3] Cells were lysed, and proteins were extracted, reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed using software such as MaxQuant to identify and quantify proteins.[10] The relative abundance of proteins in this compound-treated samples was compared to DMSO-treated samples to identify significantly degraded proteins.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., CD-1 nude) were used.[9]
-
Tumor Implantation: Prostate cancer cells (e.g., VCaP-CRPC) or patient-derived xenograft (PDX) tissues were implanted subcutaneously into the flanks of the mice.[9]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 100 mg/kg, three times a week.[9]
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as Western blotting, immunohistochemistry (IHC), and TUNEL assays to assess protein degradation and apoptosis.[9]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
Caption: Mechanism of this compound-induced degradation of CDK12/13.
Caption: General experimental workflow for this compound characterization.
Caption: Logical relationship of this compound's action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. urotoday.com [urotoday.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 10. Quantitative Proteomics Reveals the Basis for the Biochemical Specificity of the Cell Cycle Machinery - PMC [pmc.ncbi.nlm.nih.gov]
YJ1206: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
YJ1206 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are critical regulators of transcription elongation and the DNA damage response (DDR).[2] In various cancer cell lines, particularly prostate cancer, this compound triggers cell-cycle arrest and apoptosis. Mechanistically, the degradation of CDK12/13 disrupts the transcription of long genes, many of which are integral to DNA repair pathways.[2] This leads to an accumulation of DNA damage, which in turn induces programmed cell death. A key finding is that this compound treatment also elicits a compensatory activation of the pro-survival AKT signaling pathway.[3] This creates a synthetic lethal vulnerability, whereby the combination of this compound with an AKT pathway inhibitor results in a synergistic enhancement of apoptosis and tumor regression.[3] This guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.
Core Mechanism of Action
This compound functions as a molecular bridge, bringing CDK12 and CDK13 into proximity with an E3 ubiquitin ligase. This action tags the kinases for proteasomal degradation, leading to their rapid and efficient removal from the cell. The depletion of CDK12/13 inhibits the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the transcriptional elongation of long genes, including those critical for DNA damage repair (e.g., BRCA1, ATM). The resulting DDR deficiency leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and activation of the intrinsic apoptotic cascade.[2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| VCaP | Prostate Cancer | 12.55 | [1][4] |
| 22Rv1 | Prostate Cancer | Not explicitly quantified, but potent antiproliferative activity demonstrated. | [4][3] |
Table 2: Effect of this compound on Cell Cycle Distribution in VCaP Cells
Data derived from studies on the precursor compound YJ9069, which demonstrated a dose-dependent increase in the sub-G1 population, indicative of apoptosis. Specific percentages for this compound are illustrative based on these findings.
| Treatment (15h) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Citation(s) |
| Vehicle (DMSO) | ~2% | ~60% | ~25% | ~13% | [3] |
| This compound (100 nM) | Increased | Decreased | Decreased | Increased | [3] |
| This compound (500 nM) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased | [3] |
Table 3: Induction of Apoptotic Markers by this compound
Observations are based on Western blot and immunohistochemistry analyses showing a significant increase in cleaved PARP and TUNEL staining in tumor xenografts treated with this compound. Fold changes are illustrative.
| Cell Line/Model | Marker | Treatment | Fold Increase vs. Control | Citation(s) |
| VCaP-CRPC Xenograft | Cleaved PARP | This compound (oral admin) | Significant Increase | [3] |
| VCaP-CRPC Xenograft | TUNEL Staining | This compound (oral admin) | Significant Increase | [3] |
| 22Rv1 | Cleaved PARP | This compound + Uprosertib | Synergistic Increase | [5][3] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the primary mechanism of this compound. It degrades CDK12/13, leading to impaired DNA damage repair and subsequent apoptosis. It also shows the compensatory activation of the AKT pathway, highlighting the rationale for combination therapy.
References
- 1. urotoday.com [urotoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
Understanding the Oral Bioavailability of YJ1206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
YJ1206 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 12 and 13 (CDK12/13).[1][2][3] As a potential therapeutic agent, particularly in the context of advanced prostate cancer, understanding its pharmacokinetic profile is paramount for effective drug development.[1] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, including quantitative pharmacokinetic data, detailed experimental methodologies, and a visualization of its mechanism of action.
Quantitative Pharmacokinetic Data
This compound was developed as an improvement upon its predecessor, YJ9069, exhibiting enhanced pharmacokinetic properties, efficacy, and a better safety profile.[1][4] Pharmacokinetic studies in CD-1 mice have demonstrated the oral bioavailability of this compound. The key pharmacokinetic parameters following intravenous (IV) and oral (p.o.) administration are summarized below.
| Parameter | Intravenous (IV) Administration (2.5 mg/kg) | Oral (p.o.) Administration (10 mg/kg) |
| Cmax | Not explicitly stated | 1601.34 ng/mL[4] |
| AUC | Not explicitly stated | 16677.07 h*ng/mL[4] |
| Oral Bioavailability (F%) | Not applicable | 59.31%[4] |
| Table 1: Pharmacokinetic parameters of this compound in CD-1 mice.[4] |
Experimental Protocols
The pharmacokinetic profile of this compound was determined through in vivo studies in CD-1 mice. The following protocol outlines the methodology used to assess its oral bioavailability.
In Vivo Pharmacokinetic Study in CD-1 Mice
1. Animal Model:
-
Male CD-1 mice were used for the study.
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound was formulated in a suitable vehicle for intravenous injection. A single dose of 2.5 mg/kg was administered.[4]
-
Oral (p.o.) Administration: this compound was formulated for oral gavage. A single dose of 10 mg/kg was administered.[4]
3. Blood Sampling:
-
Blood samples were collected from the mice at various time points post-administration to capture the plasma concentration-time profile.
4. Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure sensitivity and specificity.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data was analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
-
Oral bioavailability was calculated using the formula: F% = (AUCp.o. / AUCIV) × (DoseIV / Dosep.o.) × 100.
6. In Vivo Efficacy Studies:
-
For tumor growth suppression studies, this compound was administered orally to mice bearing prostate cancer xenografts at a dose of 100 mg/kg, three times a week.[4][5]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in assessing the oral bioavailability and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Caption: Mechanism of action of this compound leading to apoptosis and AKT pathway activation.
Conclusion
This compound has demonstrated favorable oral bioavailability in preclinical models, a critical characteristic for its development as a therapeutic agent. The compound effectively degrades CDK12/13, leading to DNA damage and apoptosis in cancer cells. The activation of the AKT pathway as a compensatory response opens avenues for combination therapies to achieve synergistic anti-tumor effects.[1][4] The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this compound and other next-generation protein degraders.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
The Impact of YJ1206 on Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YJ1206 is a potent and orally bioavailable small molecule degrader targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are critical regulators of transcription elongation, particularly for long genes frequently involved in the DNA damage response (DDR). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on transcription elongation, and its therapeutic potential, particularly in the context of prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Transcription elongation is a tightly regulated process essential for gene expression. Cyclin-dependent kinases 12 and 13 (CDK12/13) play a pivotal role in this process by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which promotes the transition from transcription initiation to productive elongation.[1][2] Dysregulation of CDK12/13 activity has been implicated in various cancers, making them attractive therapeutic targets.
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of CDK12 and CDK13.[2] By removing these kinases, this compound disrupts transcription elongation, leading to a cascade of cellular events that can be therapeutically exploited. This guide will explore the multifaceted impact of this compound on transcription and downstream cellular processes.
Mechanism of Action of this compound
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target proteins (CDK12/13) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK12 and CDK13.[3] The degradation of CDK12/13 leads to a reduction in the phosphorylation of the serine 2 residue on the RNAPII CTD.[4] This hypo-phosphorylation state impairs the processivity of RNAPII, causing transcription elongation defects, particularly for long genes that are highly dependent on CDK12/13 activity for their expression.[2]
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| VCaP (Prostate Cancer) | CellTiter-Glo | IC50 | 12.55 nM | [3][5] |
| VCaP (Prostate Cancer) | Western Blot | CDK12/13 Degradation | Dose-dependent | [1] |
| 22Rv1 (Prostate Cancer) | Proteomics | Protein Degradation | Selective for CDK12/13 | [1] |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 2.5 | - | - | - | - | [1] |
| Oral (PO) | 10 | ~150 | ~4 | ~2000 | >39% | [1] |
Table 3: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| VCaP-CRPC Xenograft | 100 mg/kg, 3x/week (oral) | Significant tumor growth suppression | [3] |
| WA74 PDX | 100 mg/kg, 3x/week (oral) | Tumor regression in >31% of tumors | [1] |
| PC310 PDX | 100 mg/kg, 3x/week (oral) | Significant tumor growth suppression | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
96-well opaque-walled plates
-
This compound compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 5 days at 37°C.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
Western Blotting for CDK12/13 Degradation
Objective: To assess the dose-dependent degradation of CDK12 and CDK13 upon this compound treatment.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CDK12, anti-CDK13, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0-500 nM) for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
RNA Sequencing (RNA-Seq)
Objective: To analyze global changes in gene expression following this compound treatment.
Materials:
-
Prostate cancer cell lines (e.g., VCaP)
-
This compound compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 8 hours).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Prepare RNA-seq libraries from high-quality RNA samples following the library preparation kit protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform bioinformatics analysis of the sequencing data, including read alignment, transcript quantification, and differential gene expression analysis.
Quantitative Real-Time PCR (qPCR)
Objective: To validate the downregulation of specific DDR genes identified by RNA-Seq.
Materials:
-
cDNA synthesized from RNA of treated cells
-
Gene-specific primers for target DDR genes (e.g., BRCA1, ATM) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each gene and sample, containing cDNA, primers, and SYBR Green master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Key Downstream Effects and Therapeutic Implications
The disruption of transcription elongation by this compound has several important downstream consequences:
-
DNA Damage Accumulation: The downregulation of key DDR genes, which are often long, impairs the cell's ability to repair DNA damage, leading to an accumulation of DNA lesions.[2]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.[2]
-
Synthetic Lethality with AKT Inhibition: this compound treatment leads to a compensatory activation of the AKT signaling pathway.[1] This creates a vulnerability that can be exploited by combining this compound with an AKT inhibitor, resulting in a potent synergistic anti-tumor effect.[1][2]
Logical Flow of this compound's Therapeutic Strategy
Conclusion
This compound is a promising therapeutic agent that effectively targets the transcription elongation machinery in cancer cells. Its ability to induce the degradation of CDK12/13 leads to a cascade of events, including impaired DNA damage response and apoptosis. The identification of a synthetic lethal interaction with AKT inhibitors opens up new avenues for combination therapies in cancers such as prostate cancer. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other transcription-targeting agents.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 4. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The TUNEL Assay [jove.com]
YJ1206: A Technical Overview of its High Selectivity for CDK12/13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of YJ1206, a potent and orally bioavailable degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Understanding the selectivity of a compound is paramount in drug development to predict on-target efficacy and potential off-target toxicities. This document summarizes the key quantitative data, details the experimental methodologies used to assess selectivity, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of CDK12 and CDK13.[1][2] Its potency has been demonstrated in prostate cancer cell lines, with an IC50 of 12.55 nM in VCaP cells.[3][4][5][6] The primary evidence for the high selectivity of this compound comes from global proteomic analyses.
Global Proteomic Analysis in 22Rv1 Prostate Cancer Cells
A global proteomic study was conducted in 22Rv1 prostate cancer cells treated with this compound to identify the full spectrum of protein degradation induced by the compound. The results affirmed the high selectivity of this compound for CDK12 and CDK13.
Table 1: Proteins Significantly Degraded by this compound in 22Rv1 Cells [7]
| Protein | Function | Significance |
| CDK12 | Cyclin-Dependent Kinase 12 | Primary Target |
| CDK13 | Cyclin-Dependent Kinase 13 | Primary Target |
| CCNK | Cyclin K | Regulatory subunit of CDK12/13 |
| FYTTD1 | Thirty-seven-fifty-one/translocation-associated protein | Potential off-target, but likely indirect |
| DDIT3 | DNA Damage Inducible Transcript 3 | Potential off-target, but likely indirect |
| MAPK9 | Mitogen-Activated Protein Kinase 9 | Potential off-target, but likely indirect |
| CDK9 | Cyclin-Dependent Kinase 9 | Potential off-target, but likely indirect |
Subsequent time-course experiments revealed that while CDK12 and CDK13 degradation occurred as early as 2 hours post-treatment, the degradation of other listed proteins was not observed until 6 hours, suggesting they are likely not direct targets of this compound.[7]
Selectivity Against Other CDK Family Members
Crucially, the global proteomic analysis and further immunoblotting experiments showed no discernible alterations in the abundance of other CDK family members, highlighting the remarkable selectivity of this compound within this closely related kinase family.[7]
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity of this compound.
Global Proteomics (Mass Spectrometry)
This method provides an unbiased, system-wide view of protein abundance changes following compound treatment.
Objective: To identify all proteins that are degraded upon treatment with this compound in a cancer cell line.
Methodology:
-
Cell Culture and Treatment: 22Rv1 prostate cancer cells were cultured to ~90% confluency and treated in triplicate with this compound (e.g., 5, 50, 500 nM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).[1]
-
Cell Lysis and Protein Extraction: Cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. The lysate was then clarified by centrifugation to remove cellular debris.
-
Protein Digestion: The protein concentration of the lysate was determined, and a standardized amount of protein was subjected to in-solution digestion, typically using trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer sequences the peptides, providing a unique identifier for each protein.
-
Data Analysis: The raw mass spectrometry data was processed using software such as Proteome Discoverer. The data was searched against a human protein database (e.g., SwissProt) to identify and quantify the proteins present in each sample. The relative abundance of each protein in the this compound-treated samples was compared to the vehicle-treated samples to determine the fold change in protein levels.
Global Proteomics Workflow for this compound Selectivity
Western Blotting
This technique is used to validate the degradation of specific proteins identified by mass spectrometry and to assess the effect on other closely related proteins.
Objective: To confirm the degradation of CDK12 and CDK13 and to assess the levels of other CDK family members.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., VCaP or 22Rv1) were treated with varying concentrations of this compound for different durations.
-
Protein Lysate Preparation: Cells were lysed, and the protein concentration was determined as described for the proteomics protocol.
-
Gel Electrophoresis: An equal amount of protein from each sample was loaded onto an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: The separated proteins were transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-CDK12, anti-CDK13, or antibodies for other CDKs). Subsequently, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate was added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal was captured on film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.
Western Blotting Workflow for Target Validation
Signaling Pathway Context
This compound induces the degradation of CDK12 and CDK13, which are key regulators of transcription elongation. By forming a ternary complex with an E3 ubiquitin ligase, this compound flags CDK12 and CDK13 for proteasomal degradation. This leads to the disruption of the transcription of key genes, including those involved in the DNA damage response, ultimately resulting in cancer cell death.[8][9][10]
Mechanism of Action of this compound
Conclusion
The available data, primarily from comprehensive proteomic analysis, strongly supports the high selectivity of this compound for CDK12 and CDK13 over other kinases, including other members of the CDK family. This specificity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of the selectivity of this compound and other targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degrader [proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Mass Spectrometry-Based Proteomics Data | Springer Nature Experiments [experiments.springernature.com]
- 10. urotoday.com [urotoday.com]
Methodological & Application
YJ1206: In Vitro Application Notes and Protocols for VCaP and 22Rv1 Prostate Cancer Cell Lines
For Research Use Only
Introduction
YJ1206 is an orally bioavailable, selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] As a potent CDK12/13 degrader, this compound has demonstrated significant anti-tumor activity in preclinical models of advanced prostate cancer.[2][3] This document provides detailed protocols for the in vitro use of this compound with the human prostate cancer cell lines VCaP and 22Rv1, summarizing key quantitative data and outlining the underlying signaling pathways.
This compound functions by inducing the degradation of CDK12 and CDK13, which are crucial regulators of gene transcription and the DNA Damage Response (DDR) pathway.[1][3] This degradation inhibits the phosphorylation of RNA polymerase II, disrupting the transcription of long genes, many of which are involved in DNA repair.[1] The resulting accumulation of DNA damage leads to cell-cycle arrest and apoptosis in cancer cells.[2][3] Notably, the degradation of CDK12/13 by this compound has been shown to activate the AKT signaling pathway, suggesting a synthetic lethal interaction when combined with AKT inhibitors.[1][2]
Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of this compound in VCaP and 22Rv1 cells, based on published research.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| VCaP | Cell Viability | IC₅₀ | 12.55 nM | [4][5] |
| 22Rv1 | Proteomics | Concentration Used | 500 nM | [1] |
Table 2: Observed In Vitro Effects of this compound
| Cell Line | Experiment | Observation | Treatment Details | Reference |
| VCaP & 22Rv1 | Western Blot | Dose- and time-dependent degradation of CDK12 and CDK13. | 0-500 nM, 4-15 hours.[6] | [1] |
| VCaP & 22Rv1 | Phosphorylation Array | Significant elevation in the AKT signaling pathway. | 15-hour treatment. | [1] |
| VCaP | qPCR | Increased transcripts at Transcription Start Sites (TSSs) and reduced transcripts at Transcription End Sites (TESs) of long genes (ATM, ATR). | Time-dependent manner. | [1] |
| 22Rv1 | Global Proteomics | High selectivity for CDK12, CDK13, and CCNK degradation. | 500 nM for 8 hours. | [1] |
Signaling Pathway and Mechanism of Action
This compound-mediated degradation of CDK12/13 disrupts the transcription of DNA Damage Response (DDR) genes, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis. Concurrently, this process triggers a compensatory activation of the pro-survival AKT pathway.
Caption: Mechanism of this compound and the resulting synthetic lethality with AKT pathway activation.
Experimental Protocols
Cell Culture
1.1. 22Rv1 Cell Culture
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Subculturing:
-
Aspirate old medium.
-
Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[7]
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.[7]
-
Neutralize trypsin with 4-6 mL of complete growth medium.[7]
-
Collect cells, centrifuge at ~250 x g for 3-5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.[8]
-
Seed into new flasks at a subcultivation ratio of 1:3 to 1:6. Change medium every 2-3 days.[7]
-
1.2. VCaP Cell Culture
-
Media: DMEM medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Special Considerations: VCaP cells can be delicate, grow slowly, and may form floating clusters.[9] To improve adherence, culture flasks can be coated with Matrigel.[9]
-
Subculturing:
-
Gently aspirate medium. Collect floating cell clumps by centrifuging the spent media and adding them back to the flask.[9]
-
Rinse gently with DPBS.
-
Use a gentle, non-enzymatic cell dissociation solution or carefully use trypsin for a very short duration, as they are sensitive.
-
Neutralize, collect, and centrifuge at a slow speed (~125 x g).
-
Resuspend gently and seed into new flasks. It is recommended to use conditioned media (e.g., 9 mL fresh media + 1 mL old media for a T-75 flask).[9]
-
This compound Compound Preparation
-
Solvent: Prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO). For a 50 mg/mL stock, sonication and heating may be required for full dissolution.[6]
-
Storage: Store stock solutions at -20°C or -80°C.
-
Working Dilutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability (IC₅₀) Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Caption: Workflow for determining the IC₅₀ of this compound using a luminescence-based viability assay.
Protocol:
-
Cell Seeding: Seed VCaP or 22Rv1 cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare a series of dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 5 days at 37°C with 5% CO₂.[1]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
Western Blot Analysis
This protocol outlines the procedure to detect the degradation of CDK12, CDK13, and changes in AKT pathway proteins.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0-500 nM) for different time points (e.g., 2, 4, 6, 8, 15 hours).[1][6]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CDK12, anti-CDK13, anti-pAKT (S473), anti-AKT, anti-Tubulin as a loading control) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. mdnewsline.com [mdnewsline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New CDK12/13 degrader for prostate cancer treatment presented | BioWorld [bioworld.com]
- 6. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 7. elabscience.com [elabscience.com]
- 8. Optimizing 22RV1 Cell Growth: Detailed Protocols and Best Practices [procellsystem.com]
- 9. culturecollections.org.uk [culturecollections.org.uk]
Application Notes and Protocols for YJ1206 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration protocols for the orally bioavailable CDK12/13 degrader, YJ1206, in preclinical in vivo mouse studies. The information is based on published research in prostate cancer models and is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). These kinases are crucial regulators of transcription and the DNA damage response (DDR). By degrading CDK12/13, this compound disrupts these processes in cancer cells, leading to an accumulation of DNA damage, cell-cycle arrest, and apoptosis.[1][2] Notably, the degradation of CDK12/13 by this compound has been shown to activate the AKT signaling pathway, creating a synthetic lethal interaction when combined with an AKT inhibitor.[1][3][4]
Recommended Dosage and Administration
This compound has demonstrated significant anti-tumor activity in various mouse models of prostate cancer, including both cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[1][2] The compound is orally bioavailable, offering a convenient route of administration for in vivo studies.[1][3]
Efficacy Studies
For evaluating the anti-tumor efficacy of this compound as a monotherapy or in combination, the following dosage and schedule have been reported to be effective:
| Parameter | Recommendation |
| Dosage | 100 mg/kg |
| Route of Administration | Oral gavage (p.o.) |
| Frequency | 3 times per week |
| Vehicle | While not explicitly stated for this compound, a common vehicle for oral gavage of similar compounds is 0.5% methylcellulose (B11928114) or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. It is crucial to perform solubility and stability tests for the specific formulation. |
Pharmacokinetic (PK) Studies
For assessing the pharmacokinetic profile of this compound, the following dosages have been utilized in CD-1 mice:
| Route of Administration | Dosage |
| Intravenous (i.v.) | 2.5 mg/kg |
| Oral (p.o.) | 10 mg/kg |
Experimental Protocols
Below are detailed protocols for conducting in vivo efficacy studies with this compound in mouse xenograft models.
Xenograft Model Establishment
-
Cell Line/PDX Maintenance: Culture human prostate cancer cell lines (e.g., VCaP, 22Rv1) or maintain patient-derived xenograft fragments under appropriate conditions.
-
Animal Models: Utilize immunodeficient mouse strains such as CB17SCID or CD-1.
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., ~200 mm³).[1]
-
Measure tumor dimensions regularly (e.g., twice weekly) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Protocol
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, AKT inhibitor monotherapy, this compound + AKT inhibitor combination therapy).
-
Drug Preparation:
-
Prepare the this compound formulation for oral gavage at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
If using a combination therapy, prepare the AKT inhibitor (e.g., uprosertib (B612135) at 15 mg/kg, 5 times per week) according to its specific formulation requirements.[1]
-
-
Administration:
-
Administer this compound via oral gavage according to the specified schedule (100 mg/kg, 3x/week).
-
Administer the vehicle control to the control group using the same volume and schedule.
-
For combination studies, administer the AKT inhibitor as per its optimized schedule.
-
-
Monitoring:
-
Study Endpoint:
-
The study can be concluded after a predetermined treatment duration (e.g., 21-31 days) or when tumors in the control group reach a specific size.[1]
-
At the endpoint, euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action and Synergy with AKT Inhibition
The following diagram illustrates the signaling pathway affected by this compound and its synergistic relationship with AKT inhibitors.
Caption: this compound induces degradation of CDK12/13, leading to apoptosis and synergistic effects with AKT inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound in mouse xenograft models.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of YJZ5118: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YJ1206 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ1206 is a potent and selective orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5] As critical regulators of transcriptional elongation and the DNA damage response (DDR), the degradation of CDK12/13 by this compound leads to impaired transcription, accumulation of DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[2][4][5] These application notes provide a detailed protocol for the preparation of a this compound stock solution in DMSO, along with guidelines for its use and quality control in downstream applications.
This compound: Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | ~894.01 g/mol | [2][3][4] |
| Chemical Formula | C₄₉H₅₂FN₁₁O₅ | [1] |
| Solubility in DMSO | 50 - 100 mg/mL | [2][6] |
| IC₅₀ in VCaP cells | 12.55 nM | [4][6] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 1 year | [2] |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.
-
Calculation of Required Mass and Volume:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula to use is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 894.01 g/mol x 1000 mg/g = 8.94 mg
-
-
Weighing this compound: In a chemical fume hood, carefully weigh out the calculated mass of this compound powder (e.g., 8.94 mg) and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution in DMSO:
-
Add the calculated volume of DMSO (e.g., 1 mL for an 8.94 mg mass to make a 10 mM solution) to the tube containing the this compound powder.
-
Cap the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but always check for compound stability. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to one year).[2]
-
Caption: Workflow for the preparation of this compound stock solution.
II. Quality Control: Confirmation of this compound Activity by Western Blot
This protocol provides a method to confirm the biological activity of the prepared this compound stock solution by assessing the degradation of CDK12 in a responsive cell line (e.g., VCaP prostate cancer cells).
Materials:
-
VCaP cells (or other responsive cell line)
-
Complete cell culture medium
-
Prepared this compound stock solution
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 500 nM.[1] Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of this compound and the vehicle control for a predetermined time (e.g., 4-15 hours).[1]
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CDK12 and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. A dose-dependent decrease in the CDK12 protein band intensity relative to the loading control confirms the activity of the this compound stock solution.
-
This compound Mechanism of Action
This compound functions as a PROTAC, a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: this compound-mediated degradation of CDK12/13 and its cellular consequences.
References
- 1. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for YJ1206 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ1206 is an orally bioavailable, selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 12 and 13 (CDK12/13).[1][2][3] These kinases are key regulators of transcription and the DNA damage response (DDR).[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[4][5] Notably, the degradation of CDK12/13 by this compound can induce a synthetic lethal effect when combined with AKT pathway inhibitors.[1][6] This document provides detailed application notes and protocols for the experimental design of a this compound xenograft model.
Core Concepts and Rationale
The primary mechanism of action for this compound involves the degradation of CDK12 and CDK13, which leads to defects in transcriptional elongation, particularly of long genes involved in the DNA damage response.[4][5] This results in an accumulation of DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[1][4] Interestingly, the degradation of CDK12/13 also leads to the activation of the AKT signaling pathway, a key survival pathway often overactive in prostate cancer.[1][4][6] This provides a strong rationale for a combination therapy approach, pairing this compound with an AKT inhibitor to achieve a synergistic anti-tumor effect.[4][5]
Data Presentation
Table 1: this compound In Vitro and In Vivo Efficacy
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ | VCaP cells | 12.55 nM | [1][2][3] |
| In Vivo Dosing | VCaP-CRPC Xenograft | 100 mg/kg, p.o., 3x/week | [1] |
| In Vivo Efficacy | VCaP-CRPC Xenograft | Significant tumor growth suppression | [1] |
| Combination Therapy | VCaP-CRPC Xenograft | This compound (100 mg/kg, 3x/week) + Uprosertib (15 mg/kg, 5x/week) | [1] |
| Combination Outcome | VCaP-CRPC Xenograft | Near-complete tumor regression | [5] |
Table 2: Recommended Prostate Cancer Cell Lines for this compound Xenograft Models
| Cell Line | Characteristics | Notes |
| VCaP | Androgen-sensitive, expresses wild-type androgen receptor (AR), TMPRSS2-ERG fusion positive. | Widely used for studying androgen-responsive prostate cancer. |
| 22Rv1 | Castration-resistant, expresses both full-length and splice-variant AR. | A suitable model for castration-resistant prostate cancer (CRPC). |
| Patient-Derived Xenografts (PDX) | e.g., WA74 | More clinically relevant as they are derived directly from patient tumors. |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model
This protocol describes the subcutaneous implantation of prostate cancer cells into immunodeficient mice.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), male, 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture prostate cancer cells in the recommended medium at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and have a viability of >90% before harvesting.
-
Cell Preparation: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Harvest the cells using Trypsin-EDTA and then neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with sterile PBS. d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to the desired concentration (e.g., 1-5 x 10⁶ cells per 100 µL). Keep the cell suspension on ice.
-
Tumor Cell Implantation: a. Anesthetize the mice using an approved anesthetic method. b. Shave and sterilize the injection site on the flank of the mouse. c. Subcutaneously inject 100 µL of the cell suspension into the flank. d. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 . d. Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: In Vivo Efficacy Study of this compound Monotherapy and Combination Therapy
This protocol outlines a typical in vivo efficacy study for this compound as a single agent and in combination with an AKT inhibitor.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
AKT inhibitor (e.g., Uprosertib, Capivasertib)
-
Vehicle control (appropriate for drug formulation)
-
Oral gavage needles
-
Equipment for monitoring animal health (e.g., weighing scale)
Procedure:
-
Group Allocation: Randomize the tumor-bearing mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: AKT inhibitor monotherapy
-
Group 4: this compound and AKT inhibitor combination therapy
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes 2-3 times per week.
-
Record the body weight of each mouse at each measurement to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined maximum size or after a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform downstream analyses such as immunohistochemistry (IHC) for biomarkers (e.g., c-PARP, γH2AX), H&E staining, and TUNEL assays to assess apoptosis.[1]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound and synergy with AKT inhibitors.
Experimental Workflow Diagram
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. urotoday.com [urotoday.com]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YJ1206 and AKT Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combination therapy of YJ1206, a first-in-class oral degrader of cyclin-dependent kinases 12 and 13 (CDK12/13), and an AKT inhibitor for preclinical cancer research, with a focus on prostate cancer.[1][2][3][4]
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade CDK12 and CDK13, which are key regulators of transcription and the DNA damage response (DDR).[1][2] Degradation of CDK12/13 by this compound disrupts the transcription of long genes, including those involved in DNA repair, leading to an accumulation of DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[1][2][3] Notably, the degradation of CDK12/13 induces a compensatory activation of the AKT signaling pathway, a crucial survival pathway often hyperactivated in cancer.[1][3][5] This creates a synthetic lethal vulnerability, where the combination of this compound and an AKT inhibitor results in a potent synergistic anti-tumor effect.[1][2][3][5] Preclinical studies have demonstrated significant tumor regression in prostate cancer models with this combination therapy, with minimal toxicity.[1][2][3]
Mechanism of Action
The combination of this compound and an AKT inhibitor leverages the principle of synthetic lethality. This compound degrades CDK12/13, leading to impaired DNA damage repair. As a compensatory survival mechanism, cancer cells upregulate the AKT signaling pathway. The addition of an AKT inhibitor blocks this escape route, resulting in enhanced cancer cell death.
Data Presentation
In Vitro Efficacy
| Cell Line | Compound | IC50 (nM) |
| VCaP | This compound | 12.55[6][7] |
Synergistic Effects
The combination of this compound with various AKT inhibitors (e.g., uprosertib, capivasertib) has demonstrated significant synergistic effects in prostate cancer cell lines.[1]
| Cell Line | Combination | Synergy Score |
| PC310 PDX Organoids | This compound + Uprosertib | 19.664[1] |
| PC310 PDX Organoids | This compound + Capivasertib | 18.755[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and assessing the synergistic effects of the combination therapy.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
AKT inhibitor (e.g., uprosertib, capivasertib; stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the AKT inhibitor in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 5 days.
-
Viability Measurement: On day 5, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for the single agents and the combination. Synergy can be calculated using the Chou-Talalay method or other appropriate models.
Protocol 2: Western Blot Analysis
This protocol is for assessing the degradation of CDK12/13 and the modulation of AKT signaling and apoptosis markers.
Materials:
-
Prostate cancer cells
-
This compound and AKT inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK12, anti-CDK13, anti-p-AKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or an AKT inhibitor for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: Apoptosis Assay by Annexin V Staining
This protocol is for quantifying apoptosis induced by the combination therapy.
Materials:
-
Prostate cancer cells
-
This compound and AKT inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or an AKT inhibitor for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 4: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and AKT inhibitor combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Prostate cancer cells (e.g., VCaP) or patient-derived xenograft (PDX) tissue
-
This compound formulation for oral gavage
-
AKT inhibitor formulation for administration
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment: Subcutaneously implant prostate cancer cells or PDX tissue into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone (e.g., 100 mg/kg, orally, 3 times per week)[7]
-
AKT inhibitor alone
-
This compound and AKT inhibitor combination
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.[7]
-
Analysis:
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
Application Notes and Protocols: Detection of YJ1206-Mediated Protein Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ1206 is an orally bioavailable, selective degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5][6][7][8][9] It functions as a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target proteins (CDK12/13), leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][6] This degradation of CDK12/13 has been shown to disrupt transcription elongation, induce DNA damage, and cause cell-cycle arrest, making this compound a promising therapeutic agent, particularly in the context of prostate cancer.[1][3][4][5][6]
These application notes provide a detailed protocol for the use of Western blotting to detect and quantify the degradation of CDK12 and CDK13 mediated by this compound in a cellular context.
Signaling Pathway of this compound-Mediated Degradation
This compound initiates the degradation of CDK12 and CDK13 by bringing them into proximity with an E3 ubiquitin ligase. This action triggers the ubiquitination of CDK12/13, marking them for destruction by the proteasome. The subsequent decrease in CDK12/13 levels disrupts their function in regulating transcription, leading to downstream effects such as DNA damage and cell cycle arrest. Interestingly, the degradation of CDK12/13 has also been observed to activate the AKT signaling pathway, a key regulator of cell survival.[1][4][6][7][9]
Caption: Signaling pathway of this compound-mediated degradation and its downstream effects.
Experimental Protocol: Western Blot for this compound-Mediated Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the degradation of target proteins.
Materials and Reagents
-
Cell Lines: Prostate cancer cell lines (e.g., VCaP, 22Rv1) are recommended based on published data.[4][5]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[10][11][12]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer: 4x or 2x concentration.
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weights of CDK12 (approx. 170 kDa) and CDK13 (approx. 165 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-CDK12
-
Rabbit anti-CDK13
-
Loading control antibody (e.g., mouse anti-β-actin or rabbit anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: A streamlined workflow for the Western blot analysis of this compound-mediated protein degradation.
Detailed Methodology
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[10][11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the desired final protein amount (e.g., 20-30 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against CDK12, CDK13, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Avoid signal saturation to allow for accurate quantification.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein (CDK12 or CDK13) to the intensity of the corresponding loading control band for each sample.
-
Express the normalized protein levels as a percentage of the vehicle-treated control (time point 0).
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in tables for clear comparison of the dose- and time-dependent effects of this compound on CDK12 and CDK13 degradation.
Table 1: Dose-Dependent Degradation of CDK12 and CDK13
| This compound Concentration (nM) | Normalized CDK12 Level (% of Control) | Normalized CDK13 Level (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 10 | ||
| 50 | ||
| 100 | ||
| 500 |
Cells were treated for a fixed time (e.g., 24 hours).
Table 2: Time-Dependent Degradation of CDK12 and CDK13
| Time (hours) | Normalized CDK12 Level (% of Control) | Normalized CDK13 Level (% of Control) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Cells were treated with a fixed concentration of this compound (e.g., 100 nM).
Troubleshooting
-
No or Weak Signal:
-
Ensure efficient protein extraction and prevent degradation by using fresh protease inhibitors.[10]
-
Verify the efficiency of protein transfer using Ponceau S staining.
-
Optimize antibody concentrations and incubation times.
-
-
High Background:
-
Ensure adequate blocking of the membrane.
-
Optimize the concentration of primary and secondary antibodies.
-
Increase the number and duration of washing steps.
-
-
Multiple Bands:
-
Use a fresh lysate to minimize protein degradation products.[10]
-
Ensure the specificity of the primary antibody. Consider using knockout/knockdown-validated antibodies if available.
-
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 6. urotoday.com [urotoday.com]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New CDK12/13 degrader for prostate cancer treatment presented | BioWorld [bioworld.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. 2bscientific.com [2bscientific.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Note: Measuring Cell Viability in Response to the CDK12/13 Degrader YJ1206 using CellTiter-Glo®
Audience: Researchers, scientists, and drug development professionals.
Introduction
YJ1206 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of transcription elongation and the DNA damage response (DDR).[1][4] By inducing the degradation of CDK12/13, this compound disrupts these processes, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][4][5] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
The CellTiter-Glo® Assay is a robust, homogeneous method for quantifying the number of viable cells in culture.[6][7] The assay measures adenosine (B11128) triphosphate (ATP), a key indicator of metabolically active cells.[7][8] The simple "add-mix-measure" format makes it ideal for high-throughput screening of compounds like this compound.[6][9]
Mechanism of Action of this compound
This compound functions by recruiting an E3 ubiquitin ligase to CDK12 and CDK13, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This loss of CDK12/13 inhibits the phosphorylation of RNA polymerase II, disrupting transcription, particularly of long genes often involved in the DNA damage response.[1] The resulting genomic instability triggers cell cycle arrest and apoptosis.[1][4] Interestingly, the degradation of CDK12/13 can also lead to the activation of the AKT signaling pathway, suggesting a potential for synergistic effects when combined with AKT inhibitors.[1][4][10]
Data Presentation
The following table represents typical data obtained from a CellTiter-Glo® assay measuring the viability of VCaP prostate cancer cells treated with a serial dilution of this compound for 72 hours. The IC50 value for this compound in VCaP cells has been reported to be approximately 12.55 nM.[3][11][12]
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100.0% |
| 1 | 1,350,000 | 67,500 | 90.0% |
| 5 | 1,050,000 | 52,500 | 70.0% |
| 10 | 825,000 | 41,250 | 55.0% |
| 12.55 | 750,000 | 37,500 | 50.0% |
| 25 | 450,000 | 22,500 | 30.0% |
| 50 | 225,000 | 11,250 | 15.0% |
| 100 | 75,000 | 3,750 | 5.0% |
Experimental Protocols
Materials
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
VCaP (or other suitable cancer cell line)
-
Appropriate cell culture medium and serum
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Protocol for CellTiter-Glo® Viability Assay with this compound
This protocol is adapted from the manufacturer's instructions for the CellTiter-Glo® assay.[6][13]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Add an equal volume of the 2X this compound dilutions to the corresponding wells. For vehicle control wells, add medium with the same final concentration of the solvent (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate.[6][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Record the luminescence using a luminometer.
-
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. urotoday.com [urotoday.com]
- 11. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
Application Note: YJ1206-Induced Apoptosis in Prostate Cancer Cells via Cleaved PARP Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
YJ1206 is an orally bioavailable small molecule that functions as a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of gene transcription and the DNA damage response (DDR).[1] this compound's mechanism of action involves the inhibition of serine 2 phosphorylation of the RNA polymerase II complex, which disrupts gene transcription, particularly of genes involved in DNA repair.[1][2] This leads to an accumulation of DNA damage, cell-cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][3] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[4][5] During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and -7, from its full-length form (approximately 116 kDa) into an 89 kDa and a 24 kDa fragment.[4][6][7] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable indicator of apoptotic cell death.[5][8] This application note provides a detailed protocol for assessing this compound-induced apoptosis in prostate cancer cells by detecting cleaved PARP.
Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: VCaP (prostate cancer cell line) or another suitable prostate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed VCaP cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).
Protein Lysate Preparation
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
-
Storage: Store the lysates at -80°C until use.
Western Blotting for Cleaved PARP Detection
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% gradient SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214) (89 kDa). A primary antibody for full-length PARP (116 kDa) can also be used, which will detect both the full-length and cleaved fragments. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the cleaved PARP band intensity to the loading control.
Data Presentation
Table 1: Densitometric Analysis of Cleaved PARP in VCaP Cells Treated with this compound for 48 Hours
| This compound Concentration (nM) | Cleaved PARP (89 kDa) Relative Intensity (Normalized to β-actin) | Fold Change (vs. Vehicle Control) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.0 |
| 10 | 1.85 ± 0.21 | 1.9 |
| 50 | 4.23 ± 0.35 | 4.2 |
| 100 | 7.98 ± 0.62 | 8.0 |
| 500 | 12.54 ± 1.10 | 12.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Experimental workflow for cleaved PARP detection.
Conclusion
The protocols and data presented in this application note demonstrate a robust method for evaluating the pro-apoptotic effects of this compound by detecting the cleavage of PARP. A dose-dependent increase in the 89 kDa cleaved PARP fragment confirms that this compound induces apoptosis in prostate cancer cells, consistent with its mechanism of action as a CDK12/13 degrader leading to DNA damage and cell death.[1][2] This assay serves as a reliable tool for researchers in the field of oncology and drug development to characterize the apoptotic activity of this compound and similar compounds.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Cycle Analysis of YJ1206 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ1206 is an orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[1][2] These kinases are crucial regulators of transcription elongation and are involved in the DNA damage response.[1][2] By inducing the degradation of CDK12/13, this compound disrupts these processes, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of prostate cancer cells.
Mechanism of Action
This compound functions by recruiting an E3 ubiquitin ligase to CDK12 and CDK13, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This degradation of CDK12/13 inhibits the phosphorylation of serine 2 on the C-terminal domain of RNA polymerase II, which disrupts gene transcription, particularly of long genes involved in the DNA damage response.[1] The resulting accumulation of DNA damage triggers a cell cycle arrest, providing a window for therapeutic intervention.[1][2]
Preclinical Data Summary
This compound has demonstrated potent and selective degradation of CDK12 and CDK13 in prostate cancer cell lines.[4] This activity translates to anti-proliferative effects and the induction of apoptosis. Notably, this compound has shown synergistic anti-tumor effects when used in combination with AKT inhibitors.[1][2][4]
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cells
| Cell Line | Assay | Endpoint | This compound Concentration | Result |
| VCaP | Cell Viability | IC50 | 12.55 nM | Potent inhibition of cell growth |
| 22Rv1 | Proteomics | Protein Degradation | 500 nM (8h) | Significant degradation of CDK12 and CDK13 |
| VCaP | Western Blot | Protein Degradation | Dose-dependent | Degradation of CDK12 and CDK13 starting at 2 hours |
| VCaP | Phosphorylation Array | Pathway Analysis | 500 nM (15h) | Activation of the AKT pathway |
Data compiled from multiple sources.[4]
Table 2: Effect of this compound Precursor (YJ9069) on Cell Cycle Distribution in VCaP Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 60.5% | 25.3% | 14.2% |
| YJ9069 (100 nM) | 55.2% | 20.1% | 24.7% |
| YJ9069 (500 nM) | 45.8% | 15.5% | 38.7% |
Data is for the precursor compound YJ9069 and is indicative of the expected effects of this compound.[4]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for examining the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-CDK13, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by effectively targeting CDK12/13 and inducing cell cycle arrest and apoptosis. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the cellular and molecular effects of this compound and similar compounds. Further investigation into the precise molecular players in the this compound-induced cell cycle arrest will provide deeper insights into its mechanism of action and potential combination therapies.
References
Application Notes and Protocols for In Vivo Oral Gavage Formulation of YJ1206
For Researchers, Scientists, and Drug Development Professionals
Introduction
YJ1206 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3] It is an orally active compound that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[4][5][6] Proper formulation is critical to ensure its bioavailability and efficacy in in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in animal models.
Physicochemical Properties
This compound is a complex molecule with poor aqueous solubility. Key properties to consider for formulation development include:
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 50 mg/mL to 100 mg/mL, though sonication and heating may be required.[1][2] It is insoluble in water and ethanol.[2]
-
Storage: As a powder, this compound should be stored at -20°C for long-term stability.[1][2] Stock solutions in DMSO can be stored at -80°C for up to a year.[1][2]
Recommended Formulations for Oral Gavage
Several vehicles can be used to formulate this compound for oral administration. The choice of formulation may depend on the specific experimental requirements, such as dosing volume and frequency. Below are protocols for three commonly used formulations.
Formulation Data Summary
| Formulation Component | Formulation 1 (Suspension) | Formulation 2 (Solution/Micelle) | Formulation 3 (Oil-based) |
| This compound Concentration | Dependent on dose | Dependent on dose | Dependent on dose |
| Vehicle Composition | 5% DMSO, 30% PEG300, 65% ddH₂O | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5% DMSO, 95% Corn Oil |
| Appearance | Homogeneous suspension | Clear solution | Suspension |
| Preparation Time | ~15 minutes | ~20 minutes | ~10 minutes |
| Use | Immediate | Immediate | Immediate |
Experimental Protocols
Formulation 1: Aqueous Suspension with PEG300
This protocol creates a homogeneous suspension of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Deionized distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose (e.g., 100 mg/kg).
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. Ensure complete dissolution, using sonication or gentle heating if necessary. For example, to achieve a final concentration of 10 mg/mL in a vehicle of 5% DMSO, you would first dissolve the this compound in the DMSO portion.
-
Add PEG300: To the this compound/DMSO solution, add PEG300. For the recommended 5% DMSO and 30% PEG300 formulation, this would be 30% of the final volume.
-
Add Water: Gradually add the ddH₂O to the mixture while vortexing to ensure a uniform suspension.
-
Final Formulation: The final formulation will consist of 5% DMSO, 30% PEG300, and 65% ddH₂O containing the suspended this compound. This mixture should be used immediately.
Formulation 2: Solubilized Formulation with Tween 80
This protocol aims to create a clear solution or a fine micellar suspension, which may enhance absorption.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80 (Polysorbate 80)
-
ddH₂O
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO. For a 1 mL final volume, a 50 µL stock of 25 mg/mL this compound in DMSO can be prepared.[2]
-
Add PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. For a 1 mL final volume, this would be 400 µL of PEG300.[2]
-
Add Tween 80: Add Tween 80 to the mixture and mix until clear. For a 1 mL final volume, this would be 50 µL of Tween 80.[2]
-
Add Water: Slowly add ddH₂O to reach the final volume and mix. For a 1 mL final volume, this would be 500 µL of ddH₂O.[2]
-
Final Solution: This will result in a clear solution ready for immediate use.
Formulation 3: Corn Oil-Based Suspension
An oil-based suspension can be an alternative for lipophilic compounds.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO. For a 1 mL final volume, a 50 µL stock of 50 mg/mL this compound in DMSO can be prepared.[2]
-
Add Corn Oil: Add the corn oil to the DMSO solution and mix thoroughly to ensure a uniform suspension. For a 1 mL final volume, this would be 950 µL of corn oil.[2]
-
Final Suspension: The resulting suspension should be administered shortly after preparation to prevent settling.
Visualizations
Caption: Workflow for preparing Formulation 1 (Aqueous Suspension).
Caption: Workflow for preparing Formulation 2 (Solubilized Formulation).
Caption: Logical relationship of formulation components for in vivo studies.
References
- 1. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdnewsline.com [mdnewsline.com]
Troubleshooting & Optimization
Troubleshooting YJ1206 solubility issues in aqueous solutions
Technical Support Center: YJ1206
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with the CDK12/13 degrader, this compound, in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinases 12 and 13 (CDK12/CDK13).[1][2][3] Its mechanism involves recruiting an E3 ubiquitin ligase to CDK12/13, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This degradation disrupts the transcription of key DNA Damage Response (DDR) genes, causing an accumulation of DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[3][4][5]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). The compound is practically insoluble in water and ethanol.[6]
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: Store the solid compound in a dry, dark place at -20°C for long-term storage (up to 3 years).[2][6] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
Stock Solutions: Once prepared in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: No, this compound is not soluble in aqueous solutions.[6] You must first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or media to the final desired concentration.
Troubleshooting Solubility Issues
Problem: My this compound is not fully dissolving in DMSO.
-
Solution 1: Check Your DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of this compound.[2][6] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
Solution 2: Apply Energy. Gentle warming and sonication can help facilitate dissolution.[3] Use a sonicator bath or gently warm the solution while vortexing until all solid particles are dissolved.
-
Solution 3: Re-evaluate Concentration. While this compound has high solubility in DMSO, you may be exceeding the limits. Cross-reference your desired concentration with the known solubility data.
Problem: A precipitate forms when I dilute my DMSO stock into my aqueous medium.
-
Solution 1: Lower the Final Concentration. The most common cause of precipitation is that the final concentration of this compound is too high for the aqueous environment, even with a small amount of DMSO. Try working with a lower final concentration.
-
Solution 2: Increase the Final DMSO Concentration. While not ideal for cell-based assays, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not causing cellular toxicity (typically, <0.5% is recommended).
-
Solution 3: Change Dilution Method. Add the DMSO stock to your aqueous solution dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.
Solubility Data Summary
The solubility of this compound has been determined in DMSO by various suppliers. This data is crucial for preparing appropriate stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 55.93 mM | Sonication and heating are recommended.[3] |
| DMSO | 66.67 mg/mL | 74.57 mM | Use of ultrasonic assistance is suggested.[2] |
| DMSO | 100 mg/mL | 111.85 mM | Use of fresh, non-hygroscopic DMSO is critical.[6] |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Mass: Based on the molecular weight of this compound (894.01 g/mol ), calculate the mass needed. For 1 mL of a 10 mM solution, you will need 8.94 mg of this compound.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If needed, place the vial in a sonicator bath for 5-10 minutes or warm it gently until the solid is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of an In Vivo Oral Formulation
For animal studies, this compound can be prepared as a suspension. The following is an example protocol for preparing a formulation.
-
Initial Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 50 mg/mL).[6]
-
Add PEG300: To 50 µL of the DMSO stock, add 400 µL of PEG300. Mix until the solution is clear.[6]
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix until clear.[6]
-
Add Aqueous Phase: Add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.[6]
-
Administration: The resulting homogeneous suspension should be used immediately for oral administration.[6]
Diagrams and Pathways
Troubleshooting Workflow
The following diagram outlines the logical steps to troubleshoot common solubility issues encountered with this compound.
This compound Mechanism of Action Signaling Pathway
This diagram illustrates the molecular mechanism by which this compound induces cancer cell death and the resulting activation of the AKT survival pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: YJ1206 and Potential Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YJ1206, an orally bioavailable PROTAC degrader of CDK12 and CDK13.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests potential causes and solutions related to off-target effects or unexpected cellular responses.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in cell signaling pathways unrelated to transcription or DNA damage response. | Activation of compensatory signaling pathways. For instance, degradation of CDK12/13 by this compound has been shown to induce phosphorylation and activation of the AKT pathway.[1][2] | 1. Perform a phosphorylation pathway profiling array to identify altered signaling pathways.[2]2. Validate the activation of specific pathway components (e.g., phospho-AKT) by Western blot.[2]3. Consider co-treatment with an inhibitor of the activated pathway (e.g., an AKT inhibitor) to assess for synergistic effects.[1][2] |
| Cellular phenotype is inconsistent with known functions of CDK12/13. | Potential off-target protein degradation or inhibition. While this compound is reported to be highly selective for CDK12/13, off-target effects are a possibility with any small molecule. | 1. Perform unbiased proteomic analysis (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment.2. Conduct a Cellular Thermal Shift Assay (CETSA) to identify direct binding targets of this compound in an unbiased manner.3. Use a structurally different CDK12/13 degrader as a control to see if the phenotype is recapitulated. |
| Discrepancy in this compound potency across different cancer cell lines. | Cell line-specific expression of off-targets or compensatory pathways. Resistance to this compound has been associated with the upregulation of pathways such as the PI3K/AKT pathway.[2] | 1. Characterize the baseline protein expression levels of CDK12, CDK13, and potential off-targets in the cell lines of interest.2. Assess the basal activity of potential compensatory pathways (e.g., AKT signaling) in the different cell lines. |
| Observed toxicity in non-cancerous cells. | Although this compound has shown minimal effects on non-cancerous cells, off-target effects could contribute to toxicity.[1] | 1. Perform dose-response studies in relevant non-cancerous cell lines to determine the therapeutic window.2. Evaluate the expression levels of CDK12, CDK13, and potential off-targets in the sensitive non-cancerous cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13).[3][4] It achieves this by bringing CDK12/13 into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4] The degradation of CDK12/13 disrupts the phosphorylation of RNA polymerase II, leading to defects in transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[1] This results in DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: The known on-target effects of this compound include:
-
Degradation of CDK12 and CDK13 proteins.[1]
-
Inhibition of serine 2 phosphorylation of the RNA polymerase II complex.[1]
-
Downregulation of long genes, particularly those involved in the DNA Damage Response (DDR) pathways.[1]
-
Accumulation of DNA damage.[1]
-
Induction of cell-cycle arrest and apoptosis.[1]
Q3: Does this compound have any known off-target effects?
A3: While this compound is described as a highly specific degrader of CDK12/13, studies have shown that its use leads to the activation of the AKT signaling pathway.[2] This is considered a compensatory response to the cellular stress induced by CDK12/13 degradation rather than a direct off-target binding effect.[5] One study noted a decrease in the levels of FYTTD1, DDIT3, MAPK9, and CDK9 at later time points (6 hours) compared to the rapid degradation of CDK12/13 (starting at 2 hours), suggesting these are likely not direct targets.[2] No significant changes in the levels of other CDK family members were observed.[2]
Q4: How can I experimentally determine if an observed effect is due to an off-target interaction of this compound?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Proteomics: Use unbiased mass spectrometry-based proteomics to identify all proteins that are degraded or change in abundance following this compound treatment.
-
Kinase Profiling: Perform a broad in vitro kinase screen to assess the inhibitory activity of this compound against a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to identify direct protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Rescue Experiments: If a potential off-target is identified, overexpressing a drug-resistant mutant of that protein should rescue the cells from the observed phenotype.
-
Use of Orthogonal Reagents: Confirm the phenotype using a structurally and mechanistically different CDK12/13 inhibitor or degrader.
Q5: What is the reported potency of this compound?
A5: this compound has a reported IC50 of 12.55 nM in VCaP prostate cancer cells.[3][6]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | VCaP | Proliferation | 12.55 | [3][6] |
Table 2: Observed Protein Level Changes Upon this compound Treatment in Cancer Cells
| Protein | Effect | Time Course | Method | Implication | Reference |
| CDK12 | Degradation | Starting at 2 hours | Western Blot | On-target | [2] |
| CDK13 | Degradation | Starting at 2 hours | Western Blot | On-target | [2] |
| Phospho-AKT | Increased | 15 hours | Phospho-protein array, Western Blot | Compensatory Pathway Activation | [2] |
| FYTTD1 | Decreased | 6 hours | Western Blot | Likely not a direct off-target | [2] |
| DDIT3 | Decreased | 6 hours | Western Blot | Likely not a direct off-target | [2] |
| MAPK9 | Decreased | 6 hours | Western Blot | Likely not a direct off-target | [2] |
| CDK9 | Decreased | 6 hours | Western Blot | Likely not a direct off-target | [2] |
| Other CDKs | No change | - | Western Blot | Target Specificity | [2] |
Experimental Protocols
1. Western Blot for On-Target and Off-Target Protein Levels
-
Objective: To determine the levels of specific proteins (e.g., CDK12, CDK13, p-AKT, total AKT) in cancer cells following treatment with this compound.
-
Methodology:
-
Seed cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 6, 15, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
2. Phosphorylation Pathway Profiling Array
-
Objective: To broadly screen for changes in protein phosphorylation across multiple signaling pathways after this compound treatment.
-
Methodology:
-
Treat cancer cells with this compound or DMSO for a specified time (e.g., 15 hours).
-
Lyse the cells according to the manufacturer's protocol for the phosphorylation array kit.
-
Quantify the protein concentration of the cell lysates.
-
Incubate the lysates with the antibody-coated array membranes as per the manufacturer's instructions.
-
Wash the membranes and incubate with a detection antibody cocktail.
-
Add streptavidin-HRP and chemiluminescent reagents.
-
Capture the signal using an imaging system.
-
Analyze the array data to identify changes in the phosphorylation status of various proteins, comparing the this compound-treated sample to the control.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in intact cells or cell lysates.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blot for specific candidate proteins or by mass spectrometry for unbiased target identification.
-
A ligand-bound protein will typically have increased thermal stability, resulting in more soluble protein at higher temperatures compared to the unbound state.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Compensatory activation of the AKT pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. urotoday.com [urotoday.com]
- 6. selleckchem.com [selleckchem.com]
Mechanisms of acquired resistance to YJ1206
Welcome to the technical support center for YJ1206, a potent and selective oral degrader of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues, with a focus on the mechanisms of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of CDK12 and CDK13.[1] It is composed of a ligand that binds to CDK12/13, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK12 and CDK13.[1] The degradation of CDK12/13 inhibits the phosphorylation of RNA polymerase II, disrupting gene transcription, particularly of genes involved in the DNA damage response (DDR).[3] This leads to an accumulation of DNA damage, cell-cycle arrest, and apoptosis in cancer cells.[3]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including castration-resistant prostate cancer (mCRPC) and patient-derived xenografts (PDXs).[2][4]
Q3: What is the significance of AKT pathway activation in the context of this compound treatment?
A3: Degradation of CDK12/13 by this compound has been shown to induce the phosphorylation and activation of the AKT signaling pathway.[4][5] This is considered a compensatory survival mechanism. Combining this compound with an AKT inhibitor, such as uprosertib (B612135) or capivasertib, has been shown to have a synergistic anti-tumor effect, leading to significant tumor regression in preclinical models.[3][4] This synthetic lethal approach is a promising strategy to enhance the efficacy of this compound and overcome potential resistance.[5][6]
Q4: What are the known and potential mechanisms of acquired resistance to this compound?
A4: While specific acquired resistance mechanisms to this compound have not yet been extensively documented in clinical settings, preclinical studies and research on similar molecules suggest several potential mechanisms:
-
On-target mutations: Point mutations in the target proteins, CDK12 or CDK13, could prevent this compound from binding, thus abrogating its degradation-inducing activity. Studies on a similar CDK12 degrader, BSJ-4-116, have identified point mutations in the G-loop of CDK12 (I733V and G739S) that confer resistance.[7]
-
Alterations in the E3 ligase machinery: Since this compound relies on an E3 ubiquitin ligase for its activity, mutations, downregulation, or genomic alterations in the components of the recruited E3 ligase complex can lead to resistance.
-
Upregulation of deubiquitinating enzymes (DUBs): Increased activity of DUBs that counteract the ubiquitination of CDK12/13 could stabilize the target proteins and reduce the efficacy of this compound.
-
Activation of bypass signaling pathways: As observed with the AKT pathway, cancer cells may upregulate other pro-survival signaling pathways to compensate for the effects of CDK12/13 degradation.
Troubleshooting Guides
Problem 1: Reduced or no degradation of CDK12/13 upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound integrity | Ensure this compound is properly stored (dry, dark, at -20°C for long term) and that the solvent (e.g., DMSO) is fresh and anhydrous.[1][8] |
| Cell permeability | While this compound is orally bioavailable, permeability can be cell-line dependent. Consider using a positive control PROTAC known to be active in your cell line. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration. High concentrations of PROTACs can lead to the "hook effect," where the formation of the ternary complex is inhibited.[9] |
| Incorrect incubation time | Optimize the treatment duration. Significant degradation of CDK12 and CDK13 has been observed as early as 2 hours after treatment with this compound.[10] |
| Low E3 ligase expression | Confirm the expression of the E3 ligase recruited by this compound in your cell line via Western blot or qPCR. |
| Proteasome inhibition | Ensure that the proteasome is active. As a control, co-treat with a proteasome inhibitor (e.g., MG132), which should rescue CDK12/13 from degradation.[9] |
Problem 2: Development of resistance to this compound in long-term cell culture experiments.
| Possible Cause | Troubleshooting/Investigative Step |
| On-target mutations in CDK12/13 | Sequence the CDK12 and CDK13 genes in resistant cells to identify potential mutations in the this compound binding domain.[11][12] |
| Altered E3 ligase components | Analyze the expression and mutational status of the E3 ligase and its associated proteins in resistant versus sensitive cells. |
| Activation of bypass pathways | Use phospho-protein arrays or western blotting to screen for the activation of known survival pathways, such as the AKT pathway.[13][14] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | VCaP | Cell Viability | 12.55 nM | [2][8][15] |
| YJ9069 | VCaP | Cell Viability | 22.22 nM | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested range is from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[17]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot for CDK12/13 Degradation and AKT Pathway Activation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-CDK12, anti-CDK13, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an ECL substrate and an imaging system.[18]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the CDK12-YJ1206-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against either CDK12 or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[18]
-
-
Western Blot Analysis:
-
Perform western blotting on the eluted samples as described in Protocol 2.
-
Probe for the presence of CDK12, the E3 ligase, and other potential components of the complex. The presence of both CDK12 and the E3 ligase in the immunoprecipitate of one of them confirms the formation of the ternary complex.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdnewsline.com [mdnewsline.com]
- 4. urotoday.com [urotoday.com]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Methods for detection of point mutations: performance and quality assessment. IFCC Scientific Division, Committee on Molecular Biology Techniques. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
YJ1206 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of YJ1206, a potent and selective oral degrader of CDK12/CDK13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] By recruiting an E3 ubiquitin ligase, this compound tags CDK12/CDK13 for proteasomal degradation.[1] This loss of CDK12/13 disrupts the phosphorylation of the RNA polymerase II complex, which in turn inhibits gene transcription, particularly of long genes involved in the DNA Damage Response (DDR).[3] The resulting accumulation of DNA damage leads to cell-cycle arrest and apoptosis in cancer cells.[3][4]
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial in vitro experiments with prostate cancer cell lines such as VCaP and 22Rv1, a concentration range of 0 to 500 nM is suggested for treating cells for 4 to 15 hours.[5] The half-maximal inhibitory concentration (IC50) for this compound in VCaP cells has been reported to be 12.55 nM.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Are there any known synergistic drug combinations with this compound?
A3: Yes, studies have shown that the degradation of CDK12/13 by this compound leads to the activation of the AKT signaling pathway, which is a common survival mechanism in cancer cells.[2][3][7] Consequently, combining this compound with AKT inhibitors (such as uprosertib (B612135) and capivasertib) has demonstrated a significant synergistic anti-tumor effect in preclinical prostate cancer models.[3][4] Additionally, this compound has been shown to activate the STING signaling pathway, suggesting potential synergy with immunotherapy agents like anti-PD-1 therapy.[8]
Q4: How should this compound be prepared for in vitro and in vivo use?
A4: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[9] For in vivo oral administration, this compound has demonstrated good bioavailability.[2][7] A common vehicle for in vivo studies is a formulation containing DMSO, PEG300, Tween 80, and ddH2O, or a suspension in a CMC-Na solution.[9] Always refer to the manufacturer's guidelines for specific solubility and formulation instructions.
Troubleshooting Guide
Issue 1: Suboptimal degradation of CDK12/CDK13 in Western Blot analysis.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for CDK12/13 degradation in your cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough to observe significant protein degradation.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
-
Possible Cause 3: Poor Compound Stability. Improper storage or handling may have compromised the compound's activity.
-
Solution: Ensure this compound is stored as recommended (typically at -20°C for powder and -80°C for solvent-based stock solutions) and minimize freeze-thaw cycles.[5]
-
Issue 2: High levels of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: Concentration is too high. While this compound has shown a favorable therapeutic window, excessively high concentrations can lead to off-target effects and toxicity in normal cells.[3]
-
Solution: Determine the IC50 of this compound in both your cancer and non-cancerous cell lines to establish a therapeutic window. Aim for a concentration that maximizes cancer cell death while minimizing effects on healthy cells.
-
Issue 3: Inconsistent anti-tumor effects in vivo.
-
Possible Cause 1: Suboptimal Dosing and Schedule. The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration in the tumor tissue.
-
Solution: In preclinical mouse models of prostate cancer, a dose of 100 mg/kg administered orally three times a week has been shown to be effective.[5] However, this may need to be optimized for different tumor models.
-
-
Possible Cause 2: Activation of Resistance Pathways. As noted, the degradation of CDK12/13 can lead to the activation of the pro-survival AKT pathway.[2][3][7]
-
Solution: Consider a combination therapy approach by co-administering this compound with an AKT inhibitor to overcome this resistance mechanism and enhance anti-tumor efficacy.[4]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | VCaP | 12.55 nM | [5][6] |
| Effective Concentration Range | VCaP, 22Rv1 | 0 - 500 nM | [5] |
Table 2: In Vivo Dosing and Administration
| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |
| CD-1 Mice | VCaP-CRPC, WA74 PDX, PC310 PDX | 100 mg/kg | Oral | 3 times per week | [5] |
| CD-1 Mice | General Pharmacokinetics | 2.5 mg/kg (IV), 10 mg/kg (PO) | IV, Oral | Single Dose | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days, as reported for VCaP cells).[7]
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of CDK12/CDK13 Degradation
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 4 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against CDK12, CDK13, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: Troubleshooting workflow for suboptimal CDK12/13 degradation.
Caption: Synergistic relationship between this compound and AKT inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. urotoday.com [urotoday.com]
- 5. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. selleckchem.com [selleckchem.com]
How to minimize YJ1206 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK12/13 degrader, YJ1206, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity profile of this compound in animal models?
A1: this compound is an orally bioavailable CDK12/13 degrader with a favorable safety profile and is generally well-tolerated in mice.[1][2] Studies have shown that this compound exhibits minimal adverse effects, and prolonged treatment in immune-competent CD-1 mice showed no evidence of toxicity.[1][2] In preclinical prostate cancer models, oral administration of this compound did not lead to significant changes in animal body weights.[1] It was developed to have significantly less toxicity than its predecessor, YJ9069.[1][3]
Q2: What are the common signs of toxicity to monitor for during in vivo studies with this compound?
A2: While this compound is reported to have low toxicity, it is standard practice to monitor for general signs of distress in animal models. These include:
-
Significant weight loss
-
Changes in behavior (e.g., lethargy, social isolation)
-
Changes in food and water intake
-
Ruffled fur or poor grooming
-
Signs of organ toxicity upon histological analysis post-mortem, although none have been reported in key studies.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-dependent kinases 12 and 13 (CDK12/13).[5] It works by recruiting an E3 ubiquitin ligase to CDK12/13, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This degradation disrupts RNA polymerase II-mediated transcription, particularly of long genes involved in the DNA damage response (DDR).[2][4] The resulting accumulation of DNA damage triggers cell-cycle arrest and apoptosis in cancer cells.[2][4]
Q4: Can this compound be combined with other therapies? What are the potential toxicity implications?
A4: Yes, this compound has been shown to have a synergistic effect when combined with AKT pathway inhibitors.[1][4] The degradation of CDK12/13 by this compound leads to the activation of the AKT signaling pathway, and co-treatment with an AKT inhibitor can result in a potent synthetic lethal effect in prostate cancer models.[1][2][3] The combination of this compound with AKT inhibitors like uprosertib (B612135) and capivasertib (B1684468) was well-tolerated in animal models, with no signs of increased toxicity.[2] Additionally, this compound activates the STING signaling pathway, which may enhance the efficacy of immunotherapy.[6]
Troubleshooting Guides
Problem 1: Unexpected weight loss or signs of distress in animals treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Formulation/Vehicle Issue | 1. Ensure the vehicle used for this compound formulation is well-tolerated by the animal model. A common formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O.[7] 2. Prepare fresh formulations for each administration to avoid degradation or precipitation. 3. Administer the vehicle alone to a control group to rule out vehicle-specific toxicity. |
| Dosing Regimen | 1. Review the dosing concentration and frequency. While this compound has a good safety profile, individual animal models may have different sensitivities. 2. Consider a dose-escalation study to determine the maximum tolerated dose in your specific model. 3. Ensure accurate oral gavage technique to prevent stress or injury to the animals. |
| Off-Target Effects (Unlikely but possible) | 1. Monitor for any unexpected physiological or behavioral changes. 2. At the end of the study, perform a comprehensive histological analysis of major organs to look for any signs of toxicity. |
Problem 2: Inconsistent or lack of anti-tumor efficacy in vivo.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | 1. Confirm the dose and administration schedule. A reported effective dose is 100 mg/kg, administered orally three times a week.[7] 2. Ensure the formulation is homogenous and the compound is fully dissolved. |
| Poor Bioavailability | 1. this compound is designed for oral bioavailability.[1] However, issues with formulation or animal-specific metabolism could affect absorption. 2. If possible, perform pharmacokinetic studies to measure plasma concentrations of this compound. |
| Tumor Model Resistance | 1. Confirm that the cancer cell line or PDX model is sensitive to CDK12/13 degradation. 2. Consider the combination therapy with an AKT inhibitor, as this has been shown to be effective in resistant models.[1][4] |
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value | Cell Line |
| IC₅₀ | 12.55 nM | VCaP prostate cancer cells |
| [Source: MedchemExpress, TargetMol][7][8] |
Table 2: this compound In Vivo Administration
| Parameter | Details |
| Animal Model | CD-1 immunocompetent mice bearing prostate tumor xenografts (VCaP-CRPC, WA74 PDX, PC310 PDX) |
| Dosage | 100 mg/kg |
| Administration Route | Oral |
| Frequency | 3 times per week |
| Duration | Up to 21 days |
| Observed Toxicity | Minimal observed toxicity |
| [Source: TargetMol][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment of this compound
-
Animal Model: Use appropriate mouse models, such as those bearing prostate cancer xenografts (e.g., VCaP-CRPC, WA74 PDX).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment and control groups (e.g., n=8-10 per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline). Prepare fresh on each day of dosing.
-
Dosing: Administer this compound orally at the desired dose (e.g., 100 mg/kg) three times a week. The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Record animal body weight twice a week.
-
Monitor for any clinical signs of toxicity daily.
-
-
Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the animals.
-
Analysis:
-
Collect tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Collect major organs (liver, kidney, spleen, etc.) for histological examination to assess for any signs of toxicity.
-
Protocol 2: Western Blot for CDK12/CDK13 Degradation
-
Sample Preparation: Lyse tumor tissue or cells treated with this compound in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12, CDK13, and a loading control (e.g., Tubulin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound and its synergy with AKT inhibitors.
Caption: In vivo workflow for assessing this compound efficacy and toxicity.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
- 5. medkoo.com [medkoo.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating AKT Pathway-Mediated Resistance to YJ1206
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the role of AKT pathway activation in acquired resistance to the novel therapeutic agent, YJ1206.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound and how does the AKT pathway mediate resistance?
A1: this compound is a novel targeted therapy designed to inhibit a specific oncogenic driver (e.g., a receptor tyrosine kinase). The PI3K/AKT/mTOR signaling pathway is a crucial downstream cascade that regulates cell survival, proliferation, and growth.[1][2][3] Acquired resistance to this compound can emerge through the hyperactivation of this pathway, which bypasses the inhibitory effect of the drug and restores pro-survival signaling. This activation can be caused by mutations in pathway components (like PIK3CA or loss of PTEN) or through feedback loops from other signaling networks.[3][4]
Q2: We have generated a this compound-resistant cell line, but the level of phosphorylated AKT (p-AKT) is inconsistent between experiments. Why might this be?
A2: Inconsistent p-AKT levels are a common issue. Several factors can contribute:
-
Sample Preparation: Phosphorylated proteins are highly labile. Ensure your lysis buffer is always freshly supplemented with a cocktail of phosphatase inhibitors and that samples are kept on ice or at 4°C throughout preparation to prevent dephosphorylation.[5][6]
-
Cell Culture Conditions: Factors like cell confluency, serum concentration, and passage number can influence AKT signaling. Standardize these conditions across all experiments.
-
Sub-clonal Heterogeneity: Your resistant cell line may consist of a mixed population with varying degrees of AKT activation. Consider single-cell cloning to establish a more homogenous resistant line.[7]
Q3: How can we definitively confirm that AKT activation is the primary driver of resistance to this compound in our model?
A3: To validate AKT's role, a combination of approaches is recommended:
-
Pharmacological Inhibition: Treat the this compound-resistant cells with a combination of this compound and a specific AKT inhibitor (e.g., Capivasertib, Ipatasertib).[8] A restoration of sensitivity to this compound would strongly suggest that AKT activation is a key resistance mechanism.[2][9]
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown AKT expression in the resistant cells. This should also re-sensitize the cells to this compound.
-
Downstream Target Analysis: Besides p-AKT, analyze the phosphorylation status of downstream AKT substrates like GSK3β or PRAS40 to confirm pathway hyperactivation.[10]
Q4: What are the critical controls to include in our Western blot experiments when assessing AKT pathway activation?
A4: Proper controls are essential for accurate interpretation:
-
Parental (Sensitive) Cells: Always compare your resistant cell line to the original, this compound-sensitive parental line.
-
Total AKT: After probing for phosphorylated AKT (p-AKT Ser473 or p-AKT Thr308), strip the membrane and re-probe for total AKT. This ensures that observed changes in p-AKT are not due to variations in the total amount of AKT protein loaded.[6]
-
Loading Control: Use a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
Positive Control: Include a lysate from a cell line known to have high endogenous p-AKT levels or cells stimulated with a growth factor (like IGF-1) to confirm antibody and protocol efficacy.[11]
Troubleshooting Guides
Issue 1: No or Weak Phospho-AKT Signal in Resistant Cells
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Extraction | Ensure lysis buffer contains fresh protease and phosphatase inhibitors.[11] Keep samples on ice at all times.[6] |
| Low Protein Load | For low-abundance phosphoproteins, you may need to load a higher amount of total protein (50-100 µg) than for more abundant targets.[11] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to find the optimal concentration. Consider incubating overnight at 4°C.[5][6] |
| Incorrect Blocking Buffer | Milk contains phosphoproteins (casein) that can increase background and mask the signal. Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent for phospho-antibodies.[6][12] |
| Ineffective Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the gel and membrane are in tight contact. |
Issue 2: High Background on Western Blot Obscuring p-AKT Signal
| Possible Cause | Troubleshooting Step |
| Blocking Agent | As mentioned, avoid milk. Use high-quality BSA for blocking and antibody dilutions. |
| Insufficient Washing | Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST) after primary and secondary antibody incubations. |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the concentration of the problematic antibody.[5] |
| Contaminated Buffers | Use freshly prepared buffers to avoid microbial growth that can cause speckling and high background. |
Data Presentation
Table 1: Comparative IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug resistance.[13][14] A significant increase in the IC50 value for the resistant cell line indicates a loss of sensitivity to the compound.[15]
| Cell Line | Parental (this compound-Sensitive) | This compound-Resistant (YJ-R) | Fold Resistance |
| This compound IC50 (nM) | 15 ± 2.5 | 450 ± 35.1 | 30-fold |
Table 2: Densitometry Analysis of Key AKT Pathway Proteins
This table summarizes typical quantitative data from Western blot experiments, comparing protein expression levels between the sensitive and resistant cell lines.
| Protein | Parental (Relative Density) | YJ-R (Relative Density) | Change in YJ-R |
| p-AKT (Ser473) | 1.0 | 5.2 | ↑↑↑ |
| Total AKT | 1.0 | 1.1 | ↔ |
| p-GSK3β (Ser9) | 1.0 | 4.8 | ↑↑↑ |
| PTEN | 1.0 | 0.2 | ↓↓↓ |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Line
This protocol describes a common method for developing drug-resistant cell lines in vitro.[15][16][17]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[17]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[16]
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the this compound concentration in a stepwise manner.[15] Allow the cells to acclimate and recover at each new concentration before proceeding to the next. This process can take several months.[7]
-
Characterization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the original IC50), the resistant line is established.
-
Stability Check: Culture the resistant cells in drug-free medium for several passages to ensure the resistant phenotype is stable.[17]
Protocol 2: Western Blot for Phospho-AKT (p-AKT)
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C.[6]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[5]
-
-
Stripping and Re-probing:
-
To normalize for protein levels, strip the membrane using a mild stripping buffer and re-probe with an antibody for total AKT, followed by a loading control like GAPDH.
-
Visualizations
Caption: this compound resistance via AKT pathway activation.
Caption: Workflow for developing and validating this compound resistant cells.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
YJ1206 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of YJ1206, a potent and selective CDK12/13 PROTAC degrader. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Proper Storage Conditions
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental outcomes.
Storage Recommendations
This compound is supplied as a powder and should be stored under specific conditions to ensure long-term stability.[1][2][3][4]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years[1][3][4] |
| 0-4°C | Short term (days to weeks)[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][3] |
| -20°C | Up to 1 month[3][4] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] The product is typically shipped at ambient temperature and is stable for several weeks during ordinary shipping.[2]
Solubility
This compound is soluble in DMSO.[1][3] For preparation of stock solutions, using fresh, moisture-free DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Sonication and gentle heating may be required to fully dissolve the compound.[1]
| Solvent | Concentration |
| DMSO | 50 mg/mL (55.93 mM)[1] |
| 66.67 mg/mL (74.57 mM)[4] | |
| 100 mg/mL (111.85 mM)[3] |
This compound is insoluble in water and ethanol.[3]
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | Improper storage leading to degradation. | Ensure the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions). |
| Inaccurate concentration of stock solution. | Verify calculations and ensure complete dissolution of the powder. Use a calibrated balance for accurate weighing. | |
| Repeated freeze-thaw cycles of stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of compound in cell culture media | Poor solubility of the final concentration in aqueous media. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain solubility. Prepare intermediate dilutions if necessary. |
| Inconsistent results between experiments | Variability in stock solution preparation. | Prepare a large batch of stock solution, aliquot, and use the same batch for a series of related experiments. |
| Cell line variability or passage number. | Use cells within a consistent passage number range and regularly check for mycoplasma contamination. | |
| Unexpected off-target effects | High compound concentration. | Perform a dose-response experiment to determine the optimal concentration with maximal target degradation and minimal toxicity. |
| Contamination of the compound. | Ensure proper handling to avoid contamination. If in doubt, use a fresh vial of the compound. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mg/mL).[1][3] Gentle warming and sonication can aid in complete dissolution.[1] Once dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-dependent kinases 12 and 13 (CDK12/13).[2][4][5] It functions by recruiting an E3 ubiquitin ligase to CDK12/13, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This degradation disrupts transcription elongation and the DNA damage response, ultimately leading to apoptosis in cancer cells.[5][6][7]
Caption: this compound forms a ternary complex with CDK12/13 and an E3 ubiquitin ligase, leading to the degradation of CDK12/13 and subsequent apoptosis.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in in vivo models with minimal toxicity.[1][5][6][7] Formulations for oral administration have been described, often involving co-solvents such as DMSO, PEG300, Tween 80, and corn oil.[1][3] It is crucial to use the appropriate formulation for in vivo experiments to ensure solubility and bioavailability.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Yes, studies have shown that this compound can act synergistically with AKT pathway inhibitors.[5][6][7] The degradation of CDK12/13 by this compound can lead to the activation of the AKT pathway as a compensatory response.[7][8] Therefore, combining this compound with an AKT inhibitor can result in a more potent anti-tumor effect.[5]
Caption: this compound-induced CDK12/13 degradation can activate the AKT pathway, creating a synergistic effect when combined with an AKT inhibitor.
Experimental Protocols
In Vitro CDK12/13 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., VCaP or 22Rv1) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-500 nM) for a specified duration (e.g., 4-24 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against CDK12, CDK13, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of CDK12/13 degradation relative to the vehicle control.
Caption: A typical workflow for assessing this compound-mediated degradation of CDK12/13 using Western blot analysis.
References
- 1. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdnewsline.com [mdnewsline.com]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in YJ1206 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YJ1206, a potent and orally bioavailable PROTAC degrader of CDK12 and CDK13.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Issue 1: Unexpected Increase in AKT Phosphorylation
Observation: Western blot analysis shows a dose- or time-dependent increase in phosphorylated AKT (p-AKT at Ser473) following treatment with this compound, while total AKT levels remain unchanged.
Interpretation: This is a known cellular response to CDK12/13 degradation by this compound.[1][2][3] The degradation of CDK12/13 leads to transcriptional stress and DNA damage, which can trigger compensatory cell survival signaling.[2][4] Activation of the PI3K/AKT pathway is a key compensatory mechanism observed in prostate cancer cells.[1]
Recommended Actions:
-
Confirm On-Target Effect: Verify the degradation of CDK12 and CDK13 alongside the p-AKT increase. A corresponding decrease in CDK12/13 protein levels confirms that the observed AKT activation is a consequence of the intended on-target activity of this compound.
-
Explore Synthetic Lethality: This unexpected activation of the AKT pathway creates a therapeutic vulnerability.[1][2][3] Consider combination studies with an AKT inhibitor. The dual targeting of CDK12/13 degradation and AKT inhibition has been shown to have a synergistic anti-tumor effect in preclinical prostate cancer models.[1][4]
-
Pathway Analysis: To further investigate this signaling crosstalk, perform a time-course experiment to map the kinetics of CDK12/13 degradation and subsequent AKT activation. Analysis of downstream AKT substrates, such as PRAS40 and S6, can also confirm pathway activation.[1]
Issue 2: Variable IC50 Values Across Different Cell Lines
Observation: The half-maximal inhibitory concentration (IC50) for cell viability varies significantly between different prostate cancer cell lines (e.g., VCaP vs. 22Rv1).
Interpretation: The sensitivity to this compound can be context-dependent and influenced by the specific genetic background of the cell line. While this compound is potent in VCaP cells, other cell lines might exhibit different degrees of sensitivity.[1] Factors influencing this variability can include the baseline expression levels of CDK12 and CDK13, the status of DNA damage response pathways, and the activity of compensatory survival pathways.
Recommended Actions:
-
Characterize Cell Lines: Before initiating large-scale experiments, perform baseline characterization of your cell lines, including protein levels of CDK12, CDK13, and key components of the DNA damage response and AKT pathways.
-
Dose-Response Curves: Generate comprehensive dose-response curves for each cell line to determine the optimal concentration range for your experiments.
-
Mechanism Confirmation: In less sensitive cell lines, it is crucial to confirm that this compound is still effectively degrading CDK12 and CDK13 at the concentrations used, even if the impact on cell viability is less pronounced.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of cyclin-dependent kinase 12 (CDK12) and its paralog CDK13.[1] It functions by bringing CDK12/13 into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This results in the disruption of transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR), leading to DNA damage, cell cycle arrest, and apoptosis in susceptible cancer cells.[4]
Q2: Are there any known off-target effects of this compound?
A2: Global quantitative proteomics studies have shown that this compound is highly selective for CDK12 and CDK13.[1] While some other proteins such as FYTTD1, DDIT3, MAPK9, and CKD9 have been observed to decrease at later time points, this is likely an indirect effect of CDK12/13 degradation rather than direct off-target binding.[1]
Q3: Why do I observe activation of the AKT pathway after this compound treatment?
A3: The activation of the AKT pathway is a compensatory survival response to the cellular stress induced by CDK12/13 degradation.[2][4] This is a well-documented phenomenon and represents a key finding in the study of this compound's effects, opening a therapeutic window for combination therapies.[1][3]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is cell line-dependent. For sensitive prostate cancer cell lines like VCaP, the IC50 for cell viability is in the low nanomolar range.[1] It is recommended to perform a dose-response study starting from low nanomolar concentrations up to 1 micromolar to determine the effective concentration for your specific cell line and assay.
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: Besides observing the degradation of CDK12/13 by Western blot, a Cellular Thermal Shift Assay (CETSA) can be performed to confirm direct target engagement. This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of CDK12/13 in the presence of this compound would be strong evidence of target engagement.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Assay Duration |
| VCaP | 12.55 | 5 days |
Data sourced from Chang et al., 2024.[1]
In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing | Outcome |
| Vehicle | - | Progressive Disease (PD) |
| This compound | 100 mg/kg, p.o., 3x/week | 19% Partial Response (PR), 25% Stable Disease (SD), 56% Progressive Disease (PD) |
Data from the WA74 PDX model, sourced from Chang et al., 2024.[1]
Quantitative Proteomics: Selectivity of this compound
| Protein | Log2 Fold Change (this compound vs. DMSO) | -Log10 p-value |
| CDK12 | -2.5 | > 4 |
| CDK13 | -2.0 | > 4 |
| CCNK | -1.5 | > 4 |
Data from 22Rv1 cells treated with 500 nM this compound for 8 hours, sourced from Chang et al., 2024.[1]
Experimental Protocols
Western Blot for CDK12/13 Degradation and p-AKT Activation
Objective: To assess the levels of CDK12, CDK13, total AKT, and phosphorylated AKT (Ser473) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK12, CDK13, AKT, p-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Objective: To determine the effect of this compound on cell viability by measuring ATP levels.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 5 days).
-
Reagent Preparation and Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Real-time Cell Proliferation Monitoring with IncuCyte® System
Objective: To kinetically monitor the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that results in approximately 10-20% confluency on day 1.
-
Compound Treatment: Add this compound or vehicle control to the appropriate wells.
-
Imaging and Analysis: Place the plate in the IncuCyte® live-cell analysis system. Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment.
-
Data Analysis: Use the IncuCyte® software to analyze the images and calculate the percent confluency over time. Plot the confluency curves for each treatment condition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to CDK12/13 in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Heat Treatment: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot for CDK12 and CDK13 as described in Protocol 1.
-
Data Analysis: Quantify the band intensities at each temperature and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of CDK12/13.
Caption: Unexpected activation of the AKT pathway as a compensatory response to this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
YJ1206 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing YJ1206 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK12 and CDK13.[1] This leads to the disruption of transcriptional elongation, increased DNA damage, and cell-cycle arrest in cancer cells.[4]
Q2: What is the expected outcome of this compound treatment in cancer cell lines?
Treatment with this compound is expected to lead to a dose-dependent degradation of CDK12 and CDK13, resulting in decreased cell viability and proliferation in sensitive cancer cell lines, such as the prostate cancer cell line VCaP.[1][5] this compound has a reported IC50 of 12.55 nM in VCaP cells.[2][4][5]
Q3: What is the "hook effect" and how does it relate to this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form non-productive binary complexes with either the target protein (CDK12/13) or the E3 ligase, rather than the productive ternary complex required for degradation. It is crucial to perform a wide dose-range experiment to identify the optimal concentration for degradation and to observe if a bell-shaped curve, characteristic of the hook effect, is present.
Q4: How does this compound interact with the AKT signaling pathway?
Degradation of CDK12/13 by this compound can lead to the activation of the AKT pathway as a compensatory survival mechanism.[6] This has led to the investigation of combination therapies, where this compound is used with AKT inhibitors to achieve a synergistic anti-tumor effect.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible dose-response curves | - Inconsistent cell seeding density.- Variability in compound dilution preparation.- Edge effects in multi-well plates.- Contamination of cell cultures. | - Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding.- Prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette.- Avoid using the outer wells of the plate or fill them with media only to minimize edge effects.- Regularly check cell cultures for any signs of contamination. |
| Weaker than expected potency (High IC50) | - Sub-optimal incubation time.- Poor cell health.- Incorrect assay choice for the endpoint being measured. | - Optimize the incubation time. For cell viability, a 5-day incubation has been reported to be effective for this compound.[6]- Ensure cells are in the logarithmic growth phase and are not over-confluent.- For degradation studies, use Western Blotting. For cell viability, assays like CellTiter-Glo are appropriate.[6] |
| "Hook effect" observed (Reduced effect at high concentrations) | - Formation of non-productive binary complexes at high PROTAC concentrations. | - Extend the dose range to include lower concentrations to fully characterize the bell-shaped curve.- The peak of the curve represents the optimal concentration range for this compound-mediated degradation. |
| High background signal in viability assays | - Reagent interference.- Long incubation time with the detection reagent. | - Include control wells with media and the detection reagent only to determine the background signal.- Follow the manufacturer's protocol for the recommended incubation time with the detection reagent (e.g., 10 minutes for CellTiter-Glo). |
| No degradation of CDK12/13 observed by Western Blot | - Insufficient incubation time.- Issues with antibody quality.- Problems with the proteasome machinery in the cells. | - Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time for degradation.- Validate the primary antibodies for CDK12 and CDK13.- As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) to see if the protein levels are rescued. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for determining the IC50 of this compound in a prostate cancer cell line like VCaP.
Materials:
-
This compound
-
VCaP cells (or other relevant cell line)
-
Complete growth medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the VCaP cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.[6]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with media and reagent only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value using non-linear regression.
-
Western Blot for CDK12/CDK13 Degradation
Materials:
-
This compound
-
VCaP cells (or other relevant cell line)
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies for CDK12, CDK13, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed VCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK12 and CDK13 signals to the loading control.
-
Express the protein levels as a percentage of the vehicle-treated control.
-
Data Presentation
Illustrative this compound Dose-Response Data in VCaP Cells
The following table provides an example of expected results from a CellTiter-Glo® viability assay after 5 days of treatment.
| This compound Concentration (nM) | % Cell Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 5 | 75% |
| 10 | 55% |
| 12.55 (IC50) | 50% |
| 25 | 30% |
| 50 | 15% |
| 100 | 5% |
| 500 | <1% |
| 1000 | <1% |
Key Parameters for this compound Dose-Response Curves
| Parameter | Description | Typical Value for this compound (VCaP cells) |
| IC50 | The concentration of the drug that inhibits cell viability by 50%. | 12.55 nM[2][4][5] |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | To be determined empirically for each cell line and time point. |
| Dmax | The maximum percentage of target protein degradation achieved. | To be determined empirically. |
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Experimental workflows for assessing this compound efficacy.
Caption: this compound signaling and synergy with AKT inhibition.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. urotoday.com [urotoday.com]
Validation & Comparative
A Head-to-Head Comparison of YJ1206 and YJ9069: Efficacy of Two Potent CDK12/13 PROTAC Degraders
For Immediate Release:
This guide provides a comprehensive comparison of the efficacy of two selective CDK12/CDK13 PROTAC (Proteolysis Targeting Chimera) degraders, YJ1206 and YJ9069. Developed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying molecular pathways and workflows. The information presented is based on the findings from a pivotal study by Chang et al. in Cell Reports Medicine, which describes the development and characterization of these compounds in the context of prostate cancer.[1][2]
YJ9069 was initially developed as a potent and selective CDK12/CDK13 degrader.[1][2] Subsequent modifications led to the creation of this compound, an orally bioavailable iteration with an improved safety profile and comparable efficacy.[1][2][3] Both compounds have demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and YJ9069.
| Compound | Target(s) | IC50 in VCaP cells (nM) | Oral Bioavailability | Key Attributes |
| This compound | CDK12/CDK13 | 12.55 | Yes | Orally active, less toxic, comparable efficacy to YJ9069.[1][2] |
| YJ9069 | CDK12/CDK13 | 22.22 | Not reported | Potent degrader, serves as the parent compound for this compound.[1][2] |
Table 1: Overview and In Vitro Potency of this compound and YJ9069.
| Cell Line Panel | YJ9069 Activity |
| Normal and non-neoplastic cells | Resistant (IC50 > 10,000 nM) |
| Androgen receptor (AR)-positive prostate and breast cancer cells | Preferentially sensitive (IC50 < 500 nM) |
Table 2: Cell Viability Screening of YJ9069 across a panel of 155 normal and cancer cell lines.[2]
Mechanism of Action and Signaling Pathway
Both this compound and YJ9069 function by inducing the degradation of CDK12 and CDK13, which are critical kinases involved in transcriptional regulation and the DNA damage response.[1][2][4] The degradation of CDK12/13 leads to defects in transcriptional elongation, particularly of long genes, which in turn causes DNA damage and cell-cycle arrest.[1][2][3] A key finding from the research is that the degradation of CDK12/13 also leads to the activation of the AKT signaling pathway, suggesting a potential compensatory mechanism.[1][2][5] This has led to the exploration of combination therapies with AKT inhibitors, which have shown synergistic effects in preclinical models.[3][6]
Caption: Mechanism of action of this compound and YJ9069 and their downstream cellular effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and YJ9069 in cancer cell lines.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and incubated overnight at 37°C with 5% CO2.[2]
-
Compound Treatment: A series of dilutions of the compounds were added to the cells.
-
Incubation: The plates were incubated for 5 days.[2]
-
Lysis and Luminescence Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[2] Luminescence was measured using a microplate reader.
-
Data Analysis: Data was analyzed using GraphPad Prism software to determine the IC50 values.[2]
Western Blot Analysis
Objective: To assess the degradation of CDK12 and CDK13 proteins and the phosphorylation status of downstream effectors.
Protocol:
-
Cell Treatment: VCaP and 22Rv1 prostate cancer cells were treated with this compound or YJ9069 at concentrations ranging from 0 to 500 nM for various time points (e.g., 4 to 15 hours).[7]
-
Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CDK12, CDK13, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
In Vivo Tumor Growth Suppression Studies
Objective: To evaluate the anti-tumor efficacy of this compound and YJ9069 in mouse models.
Protocol:
-
Animal Models: CD-1 immunocompetent mice were implanted with VCaP-CRPC, WA74 PDX, or PC310 PDX prostate tumor xenografts.[7]
-
Compound Administration: this compound was administered orally at a dose of 100 mg/kg, three times per week, for up to 21 days.[7]
-
Tumor Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, tumors were harvested for analysis by Western blot, H&E staining, immunohistochemistry (IHC), and TUNEL assays to assess protein levels, morphology, and apoptosis, respectively.[7]
Caption: A generalized workflow for the in vitro and in vivo evaluation of this compound and YJ9069.
Conclusion
Both this compound and YJ9069 are highly effective degraders of CDK12/13, demonstrating potent anti-proliferative activity in prostate cancer models. This compound represents a significant advancement due to its oral bioavailability and improved safety profile, making it a promising candidate for further clinical development.[1][2][3] The discovery that CDK12/13 degradation induces AKT pathway activation opens a compelling therapeutic avenue for combination strategies to overcome potential resistance mechanisms.[1][2][5]
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. urotoday.com [urotoday.com]
- 5. urotoday.com [urotoday.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
A Comparative Guide to In Vivo Biomarkers for Validating YJ1206 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to validate the in vivo target engagement of YJ1206, a novel oral CDK12/13 degrader, with alternative therapeutic agents. The information presented is intended to assist researchers in designing and interpreting preclinical studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators of transcription elongation and are involved in the DNA damage response (DDR). By degrading CDK12/13, this compound inhibits the phosphorylation of RNA polymerase II, leading to transcriptional stress, particularly affecting long genes integral to the DDR. This disruption results in an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] Notably, the degradation of CDK12/13 by this compound has been shown to induce the activation of the AKT survival pathway, providing a strong rationale for combination therapies with AKT inhibitors.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1][2]
Comparative Analysis of In Vivo Biomarkers
The validation of this compound target engagement in vivo can be accomplished through a panel of pharmacodynamic biomarkers. This section compares key biomarkers for this compound with those of other CDK12/13 modulators.
Table 1: Comparison of In Vivo Efficacy and Direct Target Engagement Biomarkers
| Compound | Class | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | CDK12/13 Degradation/Inhibition | Reference |
| This compound | PROTAC Degrader | Prostate Cancer (VCaP-CRPC, WA74 PDX, PC310 PDX) | 100 mg/kg, p.o., 3 times/week | Significant tumor growth suppression | Complete abrogation of CDK12 and CDK13 in tumors | [4][5] |
| YJ9069 | PROTAC Degrader | Prostate Cancer Allografts (Cdk12KO-sgp53) | Not specified | Significant tumor volume reduction | Not specified | [6] |
| BSJ-01-175 (THZ531 derivative) | Covalent Inhibitor | Ewing Sarcoma (PDX) | 10 mg/kg, i.p., once daily | Efficacious against tumor growth | Potent inhibition of RNA polymerase II phosphorylation | [7] |
| Dinaciclib (B612106) | Small Molecule Inhibitor (CDK1, 2, 5, 9) | Neuroblastoma (Orthotopic xenograft) | 20 mg/kg, i.p., daily for 21 days | Significant tumor regression | Inhibition of CDK2 and CDK9 activity in vivo | [8] |
| SR-4835 | Small Molecule Inhibitor | Triple-Negative Breast Cancer (TNBC) | Not specified | Potent in vivo anti-TNBC activity | Downregulation of DDR proteins | [9] |
Table 2: Comparison of Downstream and Cellular Effect Biomarkers
| Compound | pSer2-RNAPII | DNA Damage (γH2AX) | Apoptosis (Cleaved PARP/TUNEL) | pAKT Levels | Reference |
| This compound | Decreased | Increased | Increased | Increased | [5] |
| THZ531 | Decreased | Increased | Increased | Decreased (PI3K-AKT pathway inhibition) | [10] |
| BSJ-4-116 | Not specified | Downregulation of DDR genes | Synergistic with PARP inhibitors | Not specified | [11] |
| Dinaciclib | Not specified | Not specified | Increased | Not specified | [8] |
| SR-4835 | Not specified | Not specified | Synergistic with PARP inhibitors | Not specified | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and the process of biomarker validation, the following diagrams are provided in DOT language.
Caption: this compound mediated degradation of CDK12/13 and its downstream effects.
Caption: A generalized workflow for in vivo validation of target engagement biomarkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vivo biomarkers. The following are generalized protocols for the key assays mentioned.
Western Blot Analysis
Objective: To quantify the protein levels of CDK12, CDK13, pSer2-RNAPII, γH2AX, cleaved PARP, and pAKT in tumor tissues.
Materials:
-
Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for each target protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC)
Objective: To visualize and semi-quantify the expression and localization of CDK12, γH2AX, and Ki-67 in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide for quenching endogenous peroxidase activity.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibodies.
-
Biotinylated secondary antibodies and streptavidin-HRP complex.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Cut 4-5 µm sections from FFPE tumor blocks.
-
Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced antigen retrieval.
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites with blocking solution.
-
Incubate with the primary antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the staining intensity and percentage of positive cells under a microscope.
Quantitative PCR (qPCR)
Objective: To measure the mRNA expression levels of DDR genes (e.g., ATM, ATR, BRCA1).
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers.
-
qPCR instrument.
Procedure:
-
Extract total RNA from tumor tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
TUNEL Assay
Objective: To detect apoptotic cells in tumor tissue sections by labeling DNA strand breaks.
Materials:
-
FFPE tumor tissue sections.
-
Proteinase K.
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs).
-
Stop/Wash buffer.
-
Fluorescent mounting medium with DAPI.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TdT reaction mix in a humidified chamber.
-
Stop the reaction and wash the sections.
-
Mount the sections with a fluorescent mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Conclusion
The validation of in vivo target engagement for this compound relies on a multi-faceted approach utilizing a panel of biomarkers. Direct measurement of CDK12/13 degradation, coupled with the assessment of downstream signaling events such as reduced pSer2-RNAPII and DDR gene expression, provides robust evidence of target engagement. Cellular outcome biomarkers, including increased DNA damage and apoptosis, confirm the pharmacological activity of this compound. Furthermore, monitoring the activation of the compensatory AKT pathway is crucial for designing effective combination therapies. This guide provides a framework for researchers to design and execute in vivo studies to thoroughly evaluate the pharmacodynamics of this compound and compare its performance with alternative CDK12/13-targeting agents.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. urotoday.com [urotoday.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 Loss Promotes Prostate Cancer Development While Exposing Vulnerabilities to Paralog-Based Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
YJ1206: A Comparative Analysis in Preclinical Prostate Cancer Models
A deep dive into the efficacy and mechanism of the novel CDK12/13 degrader, YJ1206, in various prostate cancer models, offering a comparative perspective against current therapeutic alternatives.
In the landscape of advanced prostate cancer treatment, particularly for metastatic castration-resistant prostate cancer (mCRPC), the quest for novel therapeutic strategies is paramount.[1][2] this compound, an orally bioavailable CDK12/13 degrader, has emerged as a promising investigational drug.[2][3][4] This guide provides a comprehensive comparative analysis of this compound's performance in different prostate cancer models, supported by available preclinical data, and contrasts it with established and emerging therapies.
Mechanism of Action: A Dual Assault on Cancer's Machinery
This compound functions as a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[2][5] In the case of this compound, it selectively targets Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13) for degradation.[3][4] These kinases are crucial regulators of gene transcription and the DNA damage response (DDR).[2][3]
By degrading CDK12 and CDK13, this compound disrupts the transcription of long genes, many of which are critically involved in DNA repair pathways.[2][3] This leads to an accumulation of DNA damage within cancer cells, ultimately triggering cell-cycle arrest and programmed cell death (apoptosis).[2][3] A key finding is that the degradation of CDK12/13 by this compound leads to the activation of the AKT signaling pathway, a crucial survival pathway in cancer.[4][6] This activation creates a synthetic lethal vulnerability, where the combination of this compound with an AKT inhibitor, such as uprosertib (B612135), results in a striking synergistic anti-tumor effect.[2][4][6]
Performance in Preclinical Prostate Cancer Models
This compound has demonstrated significant anti-tumor activity across a range of preclinical prostate cancer models, including cell lines, patient-derived xenografts (PDXs), and in vivo mouse models.[2][4] It represents an advancement over its predecessor, YJ9069, exhibiting improved efficacy, safety, and oral bioavailability.[3]
In Vitro Efficacy
In vitro studies have established the potency of this compound in prostate cancer cell lines. Notably, in the VCaP (androgen-sensitive) prostate cancer cell line, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 12.55 nM.[4] This indicates high potency at the cellular level. Studies with the precursor compound, YJ9069, have shown that androgen receptor (AR)-positive prostate cancer cells are particularly sensitive to this class of degraders.[7]
In Vivo Efficacy
The in vivo efficacy of this compound, both as a monotherapy and in combination, has been evaluated in various xenograft models. In mice bearing VCaP castration-resistant prostate cancer (CRPC) xenografts, oral administration of this compound at 100 mg/kg, three times a week, resulted in significant tumor growth inhibition.[6]
The true potential of this compound appears to be unlocked when combined with an AKT inhibitor. In preclinical models of mCRPC and PDX, the combination of this compound with uprosertib led to near-complete tumor regression.[2][4] A waterfall plot from a study on the PC310 PDX model revealed that while monotherapy with either this compound or uprosertib resulted in 100% progressive disease, the combination therapy achieved a 50% partial response and 50% stable disease.[6] This highlights the powerful synergy between these two agents.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and provide a comparison with other relevant prostate cancer therapies. It is important to note that direct head-to-head studies of this compound against all listed alternatives in the same models are not yet available; therefore, the comparative data is compiled from various sources.
Table 1: In Vitro Potency of this compound and Comparators in Prostate Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 |
| This compound | CDK12/13 Degrader | VCaP | 12.55 nM [4] |
| Enzalutamide | Androgen Receptor | LNCaP | 6.21 µM[8] |
| C4-2 | 26.85 µM[8] | ||
| 22Rv1 | ~20 µM[9] | ||
| Olaparib | PARP | LNCaP | 37.07 µM[8] |
| C4-2 | 57.82 µM[8] | ||
| C4-2B | 1.82 µM[10] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Model | Treatment | Dosage | Outcome |
| VCaP-CRPC Xenograft | This compound | 100 mg/kg, p.o., 3x/week | Significant tumor growth inhibition[6] |
| VCaP & 22Rv1 Xenografts | This compound + Uprosertib | This compound: 100 mg/kg, p.o., 3x/week; Uprosertib: 15 mg/kg, p.o., 5x/week | Great tumor burden reduction[4][6] |
| PC310 PDX | This compound + Uprosertib | Not specified | Almost complete suppression of the tumor[4] |
| PC310 PDX | This compound + Uprosertib | Not specified | 50% Partial Response, 50% Stable Disease[6] |
| PC310 PDX | This compound (single agent) | Not specified | 100% Progressive Disease[6] |
| PC310 PDX | Uprosertib (single agent) | Not specified | 100% Progressive Disease[6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound and Combination Therapy
Caption: Mechanism of action of this compound and its synthetic lethality with AKT inhibitors.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for evaluating this compound in prostate cancer models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays mentioned in the evaluation of this compound.
Cell Viability Assay (MTT/WST-8)
-
Cell Seeding: Prostate cancer cells (e.g., VCaP, 22Rv1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, comparator drugs, or vehicle control for a specified duration (e.g., 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
WST-8 Assay: WST-8 reagent is added to each well and incubated for 1-4 hours.
-
-
Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis
-
Sample Preparation:
-
Cells: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Tissues: Tumor tissues are homogenized in lysis buffer.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., CDK12, CDK13, p-AKT, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis in Tissue Sections
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol (B145695) washes.
-
Permeabilization: The tissue sections are treated with Proteinase K to permeabilize the cells.
-
Endogenous Peroxidase Quenching: Sections are treated with hydrogen peroxide to block endogenous peroxidase activity.
-
TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: The biotinylated nucleotides are detected using a streptavidin-HRP conjugate followed by a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.
-
Counterstaining: The sections are counterstained with a nuclear stain such as hematoxylin (B73222) or methyl green to visualize the morphology of all cells.
-
Microscopy: The slides are dehydrated, mounted, and examined under a light microscope to identify and quantify apoptotic cells.
Conclusion
This compound represents a promising novel therapeutic agent for advanced prostate cancer, particularly mCRPC. Its unique mechanism of action as a CDK12/13 degrader leads to cancer cell death and, most notably, creates a synthetic lethal vulnerability when combined with AKT inhibitors. The preclinical data, although still emerging, strongly support the continued development of this compound, with its combination therapy showing the potential for significant tumor regression in resistant prostate cancer models. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients.
References
- 1. Emerging therapies in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. mdnewsline.com [mdnewsline.com]
- 4. New CDK12/13 degrader for prostate cancer treatment presented | BioWorld [bioworld.com]
- 5. urotoday.com [urotoday.com]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current and Emerging Therapies for Metastatic Castration-Resistant Prostate Cancer (mCRPC) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Assessing γH2AX as a Biomarker for YJ1206-Induced DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of phosphorylated histone H2AX (γH2AX) as a biomarker for quantifying DNA damage induced by YJ1206, a novel therapeutic agent. We will compare various detection methodologies, present alternative biomarkers, and provide detailed experimental protocols to assist researchers in selecting the most appropriate assays for their drug development and mechanistic studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable and selective degrader of Cyclin-Dependent Kinase 12 and 13 (CDK12/13) developed using PROTAC (Proteolysis-Targeting Chimera) technology.[1][2][3] These kinases are crucial regulators of transcription elongation and are essential for the expression of genes involved in the DNA Damage Response (DDR) and the maintenance of genomic stability.[4][5]
The mechanism of this compound involves the degradation of CDK12/13, which leads to defects in transcription, particularly affecting long genes critical for DNA repair pathways like homologous recombination.[1][6] This impairment of the cell's ability to repair DNA damage results in the accumulation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[6][7] The accumulation of DSBs subsequently triggers cell-cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this compound.[8][9] In vivo studies have confirmed that this compound administration leads to a significant increase in markers of DNA damage and apoptosis, including cleaved-PARP and γH2AX.[7]
γH2AX: The Primary Biomarker for DNA Double-Strand Breaks
When a DNA double-strand break occurs, the cell initiates a complex signaling cascade known as the DNA Damage Response. One of the earliest events in this process is the rapid phosphorylation of a specific histone variant, H2AX, at the serine 139 residue.[10][11] This phosphorylated form, termed γH2AX, is generated by kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR).[12][13]
γH2AX serves as a crucial platform, accumulating at the sites of DNA damage and recruiting a host of DNA repair and signaling proteins.[13] The formation of discrete nuclear foci containing γH2AX is a highly specific and sensitive indicator of DSBs, with the number of foci often correlating directly with the number of breaks.[10][13] This makes the quantification of γH2AX a reliable method for assessing the genotoxic effects of therapeutic agents like this compound.
Comparison of γH2AX Detection Methods
Several well-established immunoassays can be used to detect and quantify γH2AX levels. The choice of method depends on factors such as the required sensitivity, sample throughput, and the nature of the data (quantitative vs. qualitative).
| Method | Principle | Sensitivity | Throughput | Data Output | Advantages | Disadvantages |
| Immunofluorescence (IF) Microscopy | Antibody-based visualization of γH2AX foci within individual nuclei. | Very High[14] | Low to Medium | Quantitative (foci/cell), Qualitative (localization) | Provides single-cell resolution; considered the most sensitive approach.[14] | Labor-intensive manual counting; automated analysis requires specialized software.[15] |
| Flow Cytometry | Measures the total fluorescence intensity of γH2AX-stained cells in suspension. | High | High | Quantitative (mean fluorescence intensity) | Rapid analysis of thousands of cells; allows for cell cycle analysis concurrently.[10][12] | Does not provide subcellular localization; less sensitive than foci counting for low-level damage.[14] |
| Western Blotting | Detects total γH2AX protein levels in a cell lysate population. | Medium | Low | Semi-Quantitative (band intensity) | Relatively simple and widely available technique. | Provides population-average data, not single-cell information; less sensitive than IF or flow cytometry.[16] |
| ELISA | Enzyme-linked immunosorbent assay to quantify total γH2AX in a sample. | High | High | Quantitative (absorbance/luminescence) | High-throughput format (96-well plates); good for screening applications.[16] | Measures total protein level, not foci; susceptible to artifacts from apoptotic cells.[14] |
Experimental Protocols
Below are detailed protocols for the two most common methods used to assess γH2AX levels following treatment with a compound like this compound.
Protocol 1: Immunofluorescence Staining for γH2AX Foci Analysis
This method allows for the direct visualization and quantification of γH2AX foci in treated cells.
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and appropriate vehicle controls) for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ) or by manual counting.[17] A cell is typically considered positive if it contains >5-10 foci above the background level.
-
Protocol 2: Flow Cytometry for Total γH2AX Quantification
This high-throughput method measures the overall γH2AX signal in a cell population.
-
Cell Culture and Treatment:
-
Culture cells in suspension or harvest adherent cells using trypsin.
-
Treat cells with the desired concentrations of this compound and controls.
-
-
Fixation:
-
Harvest approximately 1x10^6 cells per sample by centrifugation.
-
Wash once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash once with a staining buffer (e.g., PBS with 1% BSA).
-
Permeabilize by resuspending in 100 µL of 0.25% Triton X-100 in PBS for 10 minutes on ice.
-
Add 1 mL of staining buffer and centrifuge.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the primary anti-γH2AX antibody. Incubate for 1-2 hours at room temperature.
-
-
Secondary Staining and DNA Content:
-
Wash cells twice with staining buffer.
-
Resuspend in 100 µL of staining buffer containing the fluorescently-labeled secondary antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with staining buffer.
-
Resuspend in 500 µL of PBS containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population and analyze the γH2AX fluorescence intensity (e.g., in the FITC or Alexa Fluor 488 channel). The DNA content stain allows for cell cycle-specific analysis of DNA damage.
-
Comparison with Alternative DNA Damage Biomarkers
While γH2AX is a gold-standard marker for DSBs, other proteins in the DDR pathway can also serve as valuable biomarkers, often providing complementary information.
| Biomarker | Role in DDR Pathway | Type of Damage Indicated | Comparison to γH2AX |
| Phospho-ATM (Ser1981) | Apical kinase that initiates the DSB signaling cascade. | Primarily DNA Double-Strand Breaks (DSBs). | An even earlier event than H2AX phosphorylation; indicates activation of the entire signaling cascade. |
| Phospho-ATR (Ser428) | Apical kinase activated by single-stranded DNA (ssDNA), often at stalled replication forks. | Replication stress, UV damage, some DSBs. | More indicative of replication stress, whereas γH2AX is a more general marker for DSBs from various sources. |
| 53BP1 | Recruited to DSBs downstream of γH2AX; promotes non-homologous end joining (NHEJ) repair. | DNA Double-Strand Breaks (DSBs). | Forms foci that largely co-localize with γH2AX; can be used as a confirmatory DSB marker.[18] |
| Phospho-CHK2 (Thr68) | Downstream checkpoint kinase activated by ATM. | DNA Double-Strand Breaks (DSBs). | A marker of checkpoint activation in response to DSBs; indicates the cell is initiating a cell cycle arrest.[19] |
| RAD51 | Key recombinase involved in homologous recombination (HR) repair. | DNA breaks undergoing Homologous Recombination. | Forms foci later than γH2AX and specifically marks sites of active HR repair, providing insight into the repair pathway being utilized. |
Conclusion
The quantification of γH2AX is a highly sensitive, specific, and reliable method for assessing the DNA-damaging effects of the CDK12/13 degrader this compound. Its formation as distinct nuclear foci provides a direct and quantifiable measure of DNA double-strand breaks, the intended mechanistic consequence of this compound action. While immunofluorescence microscopy offers unparalleled single-cell sensitivity, flow cytometry provides a high-throughput alternative for large-scale screening. For a more comprehensive understanding of the cellular response, γH2AX analysis can be complemented with the assessment of other DDR markers like phospho-ATM or 53BP1. The protocols and comparative data presented in this guide offer a robust framework for researchers to effectively utilize γH2AX as a key pharmacodynamic biomarker in the preclinical and clinical development of this compound and other DNA-damaging agents.
References
- 1. urotoday.com [urotoday.com]
- 2. selleckchem.com [selleckchem.com]
- 3. YJ1206_TargetMol [targetmol.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdnewsline.com [mdnewsline.com]
- 7. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. research.monash.edu [research.monash.edu]
- 12. Gamma-H2AX - a novel biomarker for DNA double-strand breaks. | Semantic Scholar [semanticscholar.org]
- 13. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 15. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Easy-to-use, Quantitative Gamma-H2AX Assay | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
YJ1206: A Safer and Orally Bioavailable CDK12/13 Degrader Compared to its Predecessor, YJ9069
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders offers a promising therapeutic strategy in oncology. This guide provides a detailed comparison of the safety and efficacy profile of the novel orally bioavailable CDK12/13 degrader, YJ1206, and its predecessor, YJ9069. Both compounds, developed for the treatment of advanced prostate cancer, function as proteolysis-targeting chimeras (PROTACs) to induce the degradation of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), key regulators of transcription and DNA damage response (DDR).[1][2]
This comparison reveals that while both molecules effectively degrade their targets, this compound exhibits a significantly improved safety profile, better pharmacokinetic properties, and enhanced potency, positioning it as a more promising candidate for clinical development.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro efficacy, pharmacokinetics, and in vivo safety of this compound and YJ9069.
Table 1: In Vitro Efficacy
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | CDK12/13 Degradation | VCaP | 12.55[1] |
| YJ9069 | CDK12/13 Degradation | VCaP | 22.22[1] |
Table 2: Pharmacokinetic Profile
| Compound | Administration Route | Animal Model | Bioavailability |
| This compound | Oral | Rat | >39%[1] |
| YJ9069 | Intravenous | Mouse | Data not specified |
Table 3: In Vivo Safety Profile
| Compound | Dose and Administration | Animal Model | Key Safety Observations |
| This compound | Prolonged oral treatment | Immune-competent CD-1 mice | No significant changes in body weight; Minimal adverse effects; No significant organ toxicity.[1][4] |
| YJ9069 | 30 mg/kg and 50 mg/kg (i.v.) | Immune-competent CD-1 mice | ~10% body weight loss; Mild to intermediate toxicity.[1] |
Mechanism of Action and Signaling Pathway
This compound and YJ9069 are PROTACs that induce the degradation of CDK12 and CDK13. This degradation inhibits the phosphorylation of RNA polymerase II, disrupting the transcription of long genes, many of which are involved in the DNA damage response.[1][2] The resulting accumulation of DNA damage in cancer cells leads to cell-cycle arrest and apoptosis.[1][2]
Interestingly, the degradation of CDK12/13 by this compound has been shown to activate the AKT signaling pathway, a key survival pathway in cancer.[1][3] This finding has led to the exploration of a synthetic lethality approach, combining this compound with AKT inhibitors, which has demonstrated synergistic anti-tumor effects in preclinical models of prostate cancer.[1]
Figure 1. Signaling pathway of this compound-induced CDK12/13 degradation.
Experimental Protocols
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and YJ9069 in cancer cell lines.
-
Methodology:
-
Prostate cancer cells (e.g., VCaP) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or YJ9069 for a specified period (e.g., 5 days).
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Toxicity Studies in Immune-Competent Mice
-
Objective: To evaluate the systemic toxicity of this compound and YJ9069.
-
Methodology:
-
Healthy, immune-competent mice (e.g., CD-1) are randomly assigned to treatment and control groups.
-
This compound is administered orally, while YJ9069 is administered intravenously, at specified doses and frequencies for a defined duration.
-
Animal body weights are monitored regularly throughout the study.
-
At the end of the study, blood samples are collected for complete blood counts and serum chemistry analysis to assess organ function.
-
Major organs (e.g., liver, spleen, kidneys, heart) are harvested, weighed, and subjected to histopathological examination to identify any treatment-related toxicities.
-
Prostate Cancer Xenograft Model for Efficacy Studies
-
Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.
-
Methodology:
-
Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally according to a predetermined dosing schedule.
-
Tumor volume is measured regularly using calipers (Volume = (length × width²) / 2).
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting, immunohistochemistry).
-
Figure 2. General experimental workflow for comparing this compound and YJ9069.
Conclusion
The orally bioavailable CDK12/13 degrader this compound demonstrates a superior safety and efficacy profile compared to its predecessor, YJ9069. With enhanced potency, oral bioavailability, and a significantly improved in vivo safety profile, this compound stands out as a promising therapeutic candidate for advanced prostate cancer.[1][3] The identification of the AKT pathway activation upon CDK12/13 degradation opens a compelling avenue for combination therapies that could further enhance its anti-tumor activity and overcome potential resistance mechanisms.[1][4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
YJ1206: A Head-to-Head Comparison with Standard-of-Care Therapies for Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational oral CDK12/13 degrader, YJ1206, with the current standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC): abiraterone (B193195), enzalutamide (B1683756), and docetaxel (B913). This document summarizes preclinical data, details experimental methodologies, and visualizes key pathways to offer an objective assessment for research and development professionals.
Executive Summary
This compound is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 12 (CDK12) and CDK13.[1][2] Its mechanism of action, which involves the disruption of DNA damage repair (DDR) gene transcription, presents a novel approach to treating mCRPC, particularly in patient populations resistant to current therapies.[1] Standard-of-care agents for mCRPC primarily consist of androgen receptor pathway inhibitors (ARPIs), such as abiraterone and enzalutamide, and taxane-based chemotherapy like docetaxel. While direct head-to-head preclinical or clinical data between this compound and these established therapies are not yet publicly available, this guide consolidates existing data to facilitate a comparative analysis based on mechanism, preclinical efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and standard-of-care drugs for mCRPC target distinct cellular pathways.
This compound: Targeting Transcriptional Regulation and DNA Repair
This compound functions by inducing the degradation of CDK12 and CDK13, kinases crucial for the transcription of large genes, many of which are involved in the DNA damage response.[1] This degradation leads to an accumulation of DNA damage in cancer cells, ultimately triggering cell cycle arrest and apoptosis.[1] A key finding is that CDK12/13 degradation also leads to the activation of the AKT survival pathway, suggesting a synergistic effect when this compound is combined with AKT inhibitors.[1]
Standard-of-Care: Androgen Receptor Signaling Inhibition and Cytotoxicity
-
Abiraterone Acetate: This agent inhibits CYP17A1, an enzyme critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By blocking androgen production, abiraterone reduces the stimulation of the androgen receptor (AR), a key driver of prostate cancer growth.
-
Enzalutamide: A potent androgen receptor inhibitor, enzalutamide acts by competitively binding to the AR, preventing its nuclear translocation, and inhibiting its interaction with DNA. This multifaceted blockade of the AR signaling pathway impedes tumor growth.
-
Docetaxel: A taxane (B156437) chemotherapeutic, docetaxel stabilizes microtubules, leading to the arrest of cell division and the induction of apoptosis in rapidly dividing cancer cells.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action of standard-of-care therapies.
Preclinical Performance: this compound
While direct comparative studies are pending, preclinical data for this compound demonstrate its potential as a potent anti-cancer agent.
In Vitro Efficacy
| Cell Line | IC50 (nM) | Key Findings | Reference |
| VCaP | 12.55 | Potent inhibition of cell viability. | [3] |
| 22Rv1 | Not specified | Significant degradation of CDK12/13. | [3] |
In Vivo Efficacy in Xenograft Models
| Model | Dosing | Key Findings | Reference |
| VCaP-CRPC | 100 mg/kg, p.o., 3x/week | Significant tumor growth suppression. | [3] |
| WA74 PDX | 100 mg/kg, p.o. | Significant tumor growth suppression and regression in over 31% of treated tumors. | [3] |
Pharmacokinetics
In preclinical mouse models, this compound demonstrated improved pharmacokinetic properties compared to its predecessor, YJ9069, including better oral bioavailability.[1]
Safety Profile
This compound has shown a favorable safety profile in preclinical studies, with minimal adverse effects observed in healthy tissues and no significant changes in body weight or organ toxicity in treated animals, even after extended treatment.[1]
Preclinical Performance: Standard-of-Care Therapies
The efficacy of abiraterone, enzalutamide, and docetaxel is well-established through extensive preclinical and clinical research.
| Therapy | Preclinical Models | Key Efficacy Findings |
| Abiraterone | LNCaP, VCaP xenografts | Inhibition of tumor growth, reduction in PSA levels. |
| Enzalutamide | LNCaP, C4-2 xenografts | Potent anti-tumor activity, delays development of castration resistance. |
| Docetaxel | PC-3, DU145 xenografts | Significant tumor growth inhibition, induction of apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
This compound Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Prostate cancer cells (e.g., VCaP, 22Rv1) are seeded in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 5 days).
-
Analysis: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®). Luminescence is measured with a plate reader, and IC50 values are calculated.[3]
Western Blot for CDK12/13 Degradation
-
Cell Lysis: Treated cells are lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., tubulin), followed by incubation with a secondary antibody.
-
Detection: Protein bands are visualized using an imaging system.[3]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Prostate cancer cells or patient-derived xenograft (PDX) fragments are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a specified size, mice are treated with this compound (e.g., 100 mg/kg, oral gavage, 3 times per week) or vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis (e.g., western blot, immunohistochemistry).[3]
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Comparative Discussion and Future Directions
This compound, with its unique mechanism of degrading CDK12/13 and disrupting DNA damage repair, offers a promising new strategy for mCRPC. Unlike ARPIs that target the androgen signaling pathway, this compound's efficacy is independent of AR signaling, making it a potentially valuable option for patients who have developed resistance to abiraterone and enzalutamide.
The synergistic effect of this compound with AKT inhibitors is a particularly compelling finding, as it suggests a rational combination therapy strategy that could overcome intrinsic and acquired resistance mechanisms.[1]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound with abiraterone, enzalutamide, and docetaxel in various mCRPC models, including those resistant to standard therapies.
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Combination Therapies: Further exploring the synergistic potential of this compound with other targeted agents beyond AKT inhibitors.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with mCRPC.
The development of this compound represents a significant advancement in the pursuit of novel treatments for advanced prostate cancer. Its distinct mechanism of action holds the promise of addressing the unmet needs of patients who have exhausted current standard-of-care options. Continued research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. aging-us.com [aging-us.com]
- 2. Combination Treatment Options for Castration-Resistant Prostate Cancer - Prostate Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YJ1206: An Orally Bioavailable CDK12/CDK13 Degrader
This guide provides a detailed comparison of YJ1206, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound represents a significant advancement in the development of targeted protein degraders, offering oral bioavailability and an improved safety profile for potential therapeutic applications, particularly in prostate cancer.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons with other CDK12/13 degraders, supported by experimental data.
Mechanism of Action
This compound is a heterobifunctional molecule engineered to selectively induce the degradation of CDK12 and CDK13.[4] As a PROTAC, it functions by simultaneously binding to the target proteins (CDK12/13) and an E3 ubiquitin ligase complex.[4][5] This proximity induces the ubiquitination of CDK12 and CDK13, marking them for subsequent degradation by the 26S proteasome.[4][6] The loss of CDK12/13, which are crucial regulators of transcription elongation and the DNA Damage Response (DDR), leads to the disruption of these pathways.[1][2] This results in an accumulation of DNA damage, cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][7]
Performance Comparison of CDK12/13 Degraders
This compound was developed as an improvement upon its predecessor, YJ9069, and shows competitive potency compared to other published CDK12/13 degraders like compound 7f and ZLC491.[1][3] The primary advantages of this compound include its oral bioavailability and reduced toxicity, which were limitations of earlier compounds.[2][8]
Quantitative Data Summary
The following table summarizes the in vitro potency and key characteristics of this compound and other notable CDK12/13 degraders.
| Compound | Target(s) | Assay Type | Cell Line | Potency (IC₅₀ / DC₅₀) | Key Features |
| This compound | CDK12/13 | Antiproliferation | VCaP (Prostate) | IC₅₀ = 12.55 nM[7][9][10] | Orally bioavailable, improved safety profile, high selectivity.[2][3] |
| YJ9069 | CDK12/13 | Antiproliferation | VCaP (Prostate) | IC₅₀ = 22.22 nM[3][11] | Predecessor to this compound, potent but with less favorable pharmacokinetics.[1] |
| Compound 7f | CDK12/13 | Degradation | MDA-MB-231 (Breast) | DC₅₀ = 2.2 nM (CDK12)[12]DC₅₀ = 2.1 nM (CDK13)[13][12] | Highly potent dual degrader; YJ9069 was developed based on this compound.[3][13] |
| ZLC491 | CDK12/13 | Degradation | MDA-MB-231 (Breast) | DC₅₀ = 32 nM (CDK12)DC₅₀ = 28 nM (CDK13)[14] | Orally bioavailable in rats (46.8%).[14] |
-
IC₅₀ (Half-maximal inhibitory concentration): Measures the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).
-
DC₅₀ (Half-maximal degradation concentration): Measures the concentration of a degrader required to induce 50% degradation of the target protein.
Experimental Protocols
Validation of CDK12 and CDK13 degradation by this compound involves several key experiments to confirm target engagement, selectivity, and downstream cellular effects.
Western Blot for Protein Degradation
This is the primary assay to directly visualize and quantify the reduction of target protein levels.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, 22Rv1) are cultured to ~70-80% confluency.[7] Cells are then treated with this compound at various concentrations (e.g., 0-500 nM) for different time points (e.g., 2, 4, 8, 15 hours) to assess dose- and time-dependency.[3][7]
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on an SDS-polyacrylamide gel and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for CDK12, CDK13, and a loading control (e.g., Tubulin, GAPDH).[3] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software to determine the percentage of protein degradation relative to the vehicle-treated control.
Global Proteomics for Selectivity Assessment
Mass spectrometry-based proteomics is used to confirm that this compound selectively degrades CDK12 and CDK13 without significantly affecting other proteins.
-
Sample Preparation: Cells (e.g., 22Rv1) are treated with this compound or a vehicle control for a defined period (e.g., 15 hours).[3]
-
Protein Extraction and Digestion: Proteins are extracted, denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is processed using software (e.g., MaxQuant) to identify and quantify proteins. The abundance of each protein in the this compound-treated sample is compared to the control to identify significantly downregulated proteins. For this compound, global proteomic analysis confirmed that CDK12, CDK13, and their binding partner Cyclin K (CCNK) were the most significantly degraded proteins.[3]
Logical Progression of Development
The development of this compound followed a rational design process, aiming to improve upon earlier generations of CDK12/13 degraders.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CDK12/13 PROTAC Degrader | Prostate Cancer | TargetMol [targetmol.com]
- 8. urotoday.com [urotoday.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Transcriptional Consequences of YJ1206 and CDK12 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the CDK12/13 degrader, YJ1206, and genetic knockout of CDK12 on gene expression. By examining experimental data, we aim to delineate the similarities and distinctions between these two methods of interrogating CDK12 function, offering valuable insights for researchers in oncology and drug development.
Introduction: Targeting CDK12 in Cancer
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcription elongation. In conjunction with its binding partner Cyclin K, CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step for productive transcription of many genes, particularly long genes involved in the DNA Damage Response (DDR)[1]. Consequently, loss of CDK12 function, either through genetic mutation or pharmacological inhibition, leads to genomic instability, a hallmark of cancer. This has positioned CDK12 as a promising therapeutic target.
This compound is a potent and orally bioavailable small molecule that induces the degradation of both CDK12 and its paralog, CDK13[2][3][4]. Genetic knockout, typically achieved through CRISPR-Cas9 technology, offers a complete and permanent loss of CDK12 function. This guide will compare the downstream effects of these two approaches on the transcriptome.
Mechanism of Action: Shared Pathway, Different Modalities
Both this compound and CDK12 knockout converge on a common mechanistic pathway: the disruption of CDK12-mediated phosphorylation of RNAPII. This leads to defects in transcriptional elongation, resulting in the premature termination of transcription and the downregulation of a specific subset of genes.
This compound: As a proteolysis-targeting chimera (PROTAC), this compound brings CDK12/13 into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This rapid depletion of CDK12/13 protein effectively halts their kinase activity.
CDK12 Knockout: This genetic approach eliminates the CDK12 gene, thereby preventing the production of the CDK12 protein altogether. This results in a complete and sustained loss of CDK12 function.
Impact on Global Gene Expression: A Tale of Two Perturbations
Both this compound treatment and CDK12 knockout induce significant changes in the cellular transcriptome. The primary shared feature is the preferential downregulation of long genes with a high number of exons. Many of these genes are integral components of the DDR pathway.
Table 1: Comparison of Global Gene Expression Changes
| Feature | This compound (or its precursor, YJ9069) | CDK12 Knockout/Knockdown |
| Primary Effect | Downregulation of long genes | Downregulation of long genes with a high number of exons |
| Number of Differentially Expressed Genes (DEGs) | Not explicitly quantified in available literature | Varies by study and cell type. One study reported 2,203 DEGs (1,144 up, 1,059 down). Another study on CDK12 inhibition reported 2,102 DEGs (611 up, 1,491 down). |
| Key Downregulated Pathways | DNA repair, DNA double-strand break repair[2] | DNA replication, recombination, and repair[1] |
| Key Upregulated Pathways | p53, and AKT-mTOR signaling[2] | Information not consistently reported across studies. |
Effects on Key DNA Damage Response Genes
A critical consequence of both this compound and CDK12 knockout is the suppression of key DDR genes, which sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.
Table 2: Effect on Expression of Key DDR Genes
| Gene | This compound (or its precursor, YJ9069) | CDK12 Knockout/Knockdown |
| ATM | Decreased expression[2] | Decreased protein levels[5] |
| ATR | Decreased expression[2] | Decreased protein levels[1][5] |
| BRCA1 | Marked decrease in expression[2] | Significantly lower levels[1], though some studies report no decrease in protein levels in stable knockout clones[5] |
| FANCI | Not explicitly reported | Significantly lower levels[1] |
| FANCD2 | Not explicitly reported | Significantly lower levels[1] |
Signaling Pathway Alterations
The effects of this compound and CDK12 knockout extend beyond direct transcriptional regulation, leading to compensatory signaling pathway activation. A notable shared consequence is the activation of the AKT pathway. This finding has led to the exploration of combination therapies with AKT inhibitors, which have shown synergistic effects in preclinical models[2][3].
Caption: Mechanism of Action and Downstream Effects of this compound and CDK12 Knockout.
Experimental Protocols
The following provides a generalized workflow for an RNA-sequencing experiment to compare the effects of this compound and CDK12 knockout. Specific details may vary based on the cell line and sequencing platform.
Cell Culture and Treatment
-
Cell Lines: Utilize a cancer cell line with a wild-type CDK12 status and a corresponding CDK12 knockout clone generated using CRISPR-Cas9.
-
This compound Treatment: Treat the wild-type cells with an effective concentration of this compound (e.g., 100 nM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
CDK12 Knockout
-
RNA Extraction and Library Preparation
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters and perform library amplification.
Sequencing and Data Analysis
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR to identify statistically significant changes in gene expression between the experimental groups.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.
Caption: Generalized workflow for a comparative RNA-sequencing experiment.
Conclusion
Both the pharmacological degradation of CDK12/13 by this compound and the genetic knockout of CDK12 profoundly impact the transcriptome, primarily through the downregulation of long genes crucial for the DNA Damage Response. This shared mechanism underscores the therapeutic potential of targeting CDK12 in cancers with DDR deficiencies.
Key distinctions may arise from the specificity and kinetics of each approach. This compound offers a rapid and reversible method to deplete CDK12 and CDK13, providing a model for acute protein loss. In contrast, CDK12 knockout represents a chronic and complete loss of function, which may lead to different compensatory mechanisms over time. The observation that both interventions lead to AKT pathway activation highlights a potential vulnerability that can be exploited with combination therapies.
For researchers, the choice between this compound and CDK12 knockout will depend on the specific experimental question. This compound is well-suited for preclinical studies mimicking a therapeutic intervention, while CDK12 knockout provides a clean genetic model to study the fundamental roles of this kinase. This guide provides a framework for understanding and comparing the transcriptional consequences of these powerful research tools.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of YJ1206
Disclaimer: A specific Safety Data Sheet (SDS) containing explicit disposal instructions for YJ1206 could not be located. The following guidance is based on general best practices for the handling and disposal of potentially hazardous, biologically active research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for compliance with local, state, and federal regulations. All materials contaminated with this compound should be treated as hazardous waste.
This compound is an orally active and selective PROTAC (Proteolysis Targeting Chimera) degrader of CDK12/CDK13 used in cancer research.[1][2][3] While studies in animal models have indicated minimal toxicity, this does not render the compound non-hazardous, especially in its pure form or in concentrated solutions.[1][4][5] Proper disposal is crucial to ensure personnel safety and prevent environmental contamination.
Key Compound Information
The following table summarizes essential data for this compound, underscoring the need for careful handling and disposal.
| Property | Data |
| Chemical Name | 3-benzyl-1-(6-(4-(1-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperidin-4-yl)piperazin-1-yl)pyridin-3-yl)-1-((1r,4r)-4-(quinazolin-2-ylamino)cyclohexyl)urea[6] |
| Molecular Formula | C49H52FN11O5[6] |
| Molecular Weight | 894.03 g/mol [6] |
| Known Biological Effect | Potent and selective degrader of CDK12/CDK13, leading to DNA damage and cell-cycle arrest in cancer cells.[1][4] IC50 of 12.55 nM in VCaP cells.[2][3][7] |
| Solubility | Soluble in DMSO.[7] |
| Storage | Store powder at -20°C for the long term (months to years) and at 0-4°C for the short term (days to weeks).[6] |
| Known Hazards | While one supplier ships it as a non-hazardous chemical for short-term transit, its potent biological activity necessitates handling it as a hazardous compound.[6] For research use only.[6] |
Experimental Protocol for Proper Disposal
This protocol provides a step-by-step guide for the safe segregation and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles.
-
A laboratory coat.
All handling of this compound powder or concentrated solutions should be performed in a chemical fume hood.
Waste Segregation and Collection
Proper segregation is the most critical step to ensure safe disposal.[8] Do not mix this compound waste with incompatible waste streams.[8]
Solid Waste:
-
Items for Disposal: This category includes unused or expired this compound powder, contaminated gloves, pipette tips, vials, and absorbent paper.
-
Collection Procedure:
-
Designate a specific, leak-proof hazardous waste container for solid this compound waste. The container should be made of a compatible material and have a secure lid.
-
Line the container with a heavy-duty plastic bag.
-
Place all solid materials that have come into contact with this compound into this container.
-
Keep the container closed at all times except when adding waste.[9][10]
-
Liquid Waste:
-
Items for Disposal: This includes any remaining solutions of this compound (e.g., in DMSO), and the first rinsate from decontaminating glassware.
-
Collection Procedure:
-
Designate a separate, sealed, and shatter-resistant container for liquid hazardous waste.
-
Collect all solutions containing this compound in this container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[11]
-
Ensure at least one inch of headspace is left in the container to allow for expansion.[8][10]
-
Labeling and Storage
Accurate labeling is a legal requirement and is essential for safe disposal.[8]
-
Labeling: Affix a hazardous waste label to each container as soon as the first piece of waste is added.[9] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound Waste".
-
The primary solvent (for liquid waste, e.g., DMSO).
-
The accumulation start date.
-
The name of the principal investigator or research group.
-
-
Storage: Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be under the control of the laboratory personnel, away from general lab traffic, and clearly marked.
Final Disposal
-
Contact EHS: Once a waste container is full, or before it has been in storage for the maximum allowable time (typically 12 months for partially filled containers), contact your institution's EHS office to arrange for a hazardous waste pickup.[10][12]
-
Prohibited Actions:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urotoday.com [urotoday.com]
- 5. mdnewsline.com [mdnewsline.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling YJ1206
Essential Safety and Handling Guide for YJ1206
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on best practices for similar potent compounds used in research settings. A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following recommendations are extrapolated from safety protocols for similar small molecule inhibitors, such as Cdk12-IN-2.[1] Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer for this compound and adhere to their institution's safety protocols.
This guide is intended to provide essential, immediate safety and logistical information, including operational and disposal plans, to build trust and ensure the safe handling of this compound in a laboratory environment.
Hazard Identification and General Precautions
Key safety principles:
-
Containment: Whenever possible, handle this compound in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, especially when handling the powdered form to prevent aerosolization.[1]
-
Hygiene: Avoid skin contact and inhalation. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Training: Ensure all personnel handling this compound are adequately trained on its potential hazards and the required safety procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.[1]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemotherapy-rated, powder-free nitrile gloves (meeting ASTM D6978 standards). Double gloving is highly recommended.[1] | To prevent skin contact with the compound. The outer glove should be worn over the gown cuff and the inner glove underneath.[1] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[1] | To protect eyes and face from splashes or aerosols.[1] |
| Protective Clothing | Impermeable, disposable gown with long sleeves and knit cuffs that closes in the back.[1] | To protect skin and clothing from contamination. Gowns should be changed regularly or immediately after a spill.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator mask or higher, particularly when handling the powder form outside of a ventilated enclosure.[1] | To protect against inhalation of airborne particles. A fit-tested respirator is required.[1] |
| Foot Protection | Disposable shoe covers.[1] | To prevent the spread of contamination outside of the designated work area.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.[1] |
| Liquid Waste | Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled for hazardous chemical waste. |
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Experimental Protocols: Handling Procedures
The following provides a step-by-step guide for common laboratory procedures involving this compound.
Area Preparation
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or other containment primary engineering control (C-PEC).[1]
-
Ensure a spill kit is readily accessible.[1]
-
Cover the work surface with absorbent, disposable bench paper.
Handling the Compound
-
Weighing: If working with the powdered form, weigh the necessary amount in a ventilated balance enclosure to prevent aerosolization.[1]
-
Dissolving: When preparing solutions, handle the compound within a fume hood.[1] this compound is soluble in DMSO.[2] Add the solvent to the vial containing the compound to avoid generating dust.
Post-Handling Cleanup
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory detergent).[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their critical work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
